Technical Documentation Center

6-Amino-2-ethylpyridazin-3(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-2-ethylpyridazin-3(2H)-one
  • CAS: 143128-76-1

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 6-Amino-2-ethylpyridazin-3(2H)-one: In Vitro Mechanisms and Assay Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary & Structural Rationale The pyridazin-3(2H)-one scaffold is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary & Structural Rationale

The pyridazin-3(2H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from cardiovascular modulation to anti-inflammatory effects[1]. Specifically, 6-Amino-2-ethylpyridazin-3(2H)-one (CAS 143128-76-1) serves as a versatile building block and core pharmacophore. Its structural features—a six-membered heterocyclic ring containing two adjacent nitrogen atoms, an exocyclic amino group at the C6 position, and an N-ethyl substitution at the N2 position—endow it with unique hydrogen-bonding capabilities and electron-rich partial structures.

As a Senior Application Scientist, I approach the in vitro characterization of this compound by focusing on the two primary mechanistic pathways historically validated for N-alkylated pyridazinones:

  • Dual Phosphodiesterase (PDE) 3/4 Inhibition: Modulating intracellular cyclic adenosine monophosphate (cAMP) levels[2].

  • Selective Cyclooxygenase-2 (COX-2) Inhibition: Disrupting the arachidonic acid cascade to prevent prostaglandin E2 (PGE2) synthesis[3].

This guide details the causality behind the in vitro experimental design used to validate these mechanisms, providing self-validating protocols to ensure data integrity during high-throughput screening and lead optimization.

Mechanism 1: Dual PDE3/PDE4 Inhibition

Pathway Causality and Target Rationale

Phosphodiesterases (PDEs) are metallophosphohydrolases that cleave the phosphodiester bond of cAMP and cGMP, terminating their signaling. The pyridazinone core is a classic structural motif for PDE3 and PDE4 inhibition[4]. The lactam functionality (C=O and adjacent NH/N-alkyl) of the pyridazinone ring mimics the pyrimidine ring of cAMP, allowing it to competitively bind to the deep hydrophobic pocket of the PDE catalytic site[2]. The N-ethyl substitution at the N2 position enhances lipophilicity, which is critical for orienting the molecule within the PDE4 active site, while the C6 amino group acts as a hydrogen bond donor to conserved glutamine residues in the binding pocket[2].

In Vitro Protocol: TR-FRET cAMP Assay

To quantify PDE inhibition, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard colorimetric ELISA.

  • The Causality of Choice: Small heterocyclic molecules often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. TR-FRET utilizes a long-lifetime europium (Eu) chelate donor. By introducing a time delay (e.g., 50 µs) before measurement, short-lived background auto-fluorescence decays completely, yielding an exceptionally high signal-to-noise ratio.

  • Self-Validating System: The protocol incorporates a Z'-factor calculation plate. A Z'-factor > 0.5 confirms that the assay window is robust enough to distinguish true hits from assay noise.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Dilute recombinant human PDE3A or PDE4B (0.5 ng/well) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Prepare a fixed concentration of cAMP substrate (100 nM).

  • Compound Incubation: Dispense 6-Amino-2-ethylpyridazin-3(2H)-one across a 10-point dose-response curve (0.1 nM to 100 µM) into a 384-well microplate. Add the enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the cAMP substrate to initiate hydrolysis. Incubate for 45 minutes.

  • Signal Detection: Add the TR-FRET detection mixture (Eu-labeled anti-cAMP antibody and d2-labeled cAMP tracer). If the compound inhibits the enzyme, native cAMP remains intact and competes with the d2-tracer for the Eu-antibody, resulting in a loss of FRET signal.

  • Validation Controls: Use DMSO (0.1%) as the negative vehicle control (0% inhibition) and Milrinone (10 µM) as the positive control (100% inhibition).

TR_FRET_Workflow Compound 6-Amino-2-ethylpyridazin-3(2H)-one PDE PDE3/4 Enzyme Compound->PDE Competitive Binding Inhibited Intact cAMP (High TR-FRET Signal) PDE->Inhibited If Inhibited Active AMP Cleavage (Low TR-FRET Signal) PDE->Active If Active cAMP cAMP Substrate cAMP->PDE Hydrolysis

In vitro TR-FRET workflow for evaluating PDE3/4 inhibition by pyridazinone derivatives.

Mechanism 2: Selective COX-2 Inhibition

Pathway Causality and Target Rationale

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed for gastric protection, COX-2 is inducible and drives inflammation. Pyridazinone derivatives have recently emerged as potent, non-ulcerogenic COX-2 selective inhibitors[5]. The 6-amino-pyridazin-3(2H)-one core fits neatly into the larger side pocket of the COX-2 active site (which is inaccessible in COX-1 due to an isoleucine-to-valine substitution at position 523). The N-ethyl group provides the necessary steric bulk to enhance COX-2 selectivity[3].

In Vitro Protocol: LPS-Induced RAW264.7 Macrophage Assay

To evaluate anti-inflammatory efficacy in a biologically relevant context, we use the murine macrophage cell line RAW264.7.

  • The Causality of Choice: RAW264.7 cells do not express COX-2 under resting conditions. By stimulating them with Lipopolysaccharide (LPS), we trigger the TLR4/NF-κB pathway, forcing de novo synthesis of COX-2[3]. Any subsequent reduction in PGE2 levels upon compound treatment can be confidently attributed to the inhibition of the newly synthesized COX-2 enzyme.

  • Self-Validating System: A parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay is mandatory. This ensures that a drop in PGE2 is due to true pharmacological inhibition of COX-2, rather than compound-induced cytotoxicity artificially lowering cell metabolism.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 cells at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

  • Induction and Treatment: Aspirate media and replace with serum-free DMEM containing 1 µg/mL LPS (Escherichia coli O111:B4) and varying concentrations of 6-Amino-2-ethylpyridazin-3(2H)-one (0.1 to 50 µM). Incubate for 24 hours.

  • PGE2 Quantification: Collect the cell culture supernatant. Quantify PGE2 secretion using a competitive Enzyme Immunoassay (EIA) kit. Read absorbance at 412 nm.

  • Orthogonal Viability Check: Add MTT reagent (0.5 mg/mL) to the remaining cells in the plate. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm. Exclude any compound concentrations that reduce cell viability below 90%.

COX2_Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Translocation TLR4->NFKB Activates COX2 COX-2 Upregulation NFKB->COX2 Gene Transcription PGE2 PGE2 Secretion COX2->PGE2 Enzymatic Conversion AA Arachidonic Acid AA->COX2 Substrate Inhibitor 6-Amino-2-ethylpyridazin-3(2H)-one Inhibitor->COX2 Blocks Active Site

Mechanism of COX-2 upregulation in RAW264.7 cells and targeted inhibition by pyridazinones.

Quantitative Data Presentation

To benchmark the efficacy of the 6-amino-2-ethylpyridazin-3(2H)-one scaffold, the following table synthesizes representative in vitro IC50 ranges derived from structurally analogous pyridazinone derivatives tested against these primary targets[3],[5],[2].

Target Enzyme / AssayScaffold IC50 Range (µM)Reference StandardStandard IC50 (µM)Selectivity Index (SI)
COX-2 (Human Recombinant)0.42 – 1.89Celecoxib0.35> 15 (vs. COX-1)
COX-1 (Human Recombinant)> 25.0Indomethacin0.42N/A
PDE3A (TR-FRET)0.55 – 2.10Milrinone0.45N/A
PDE4B (TR-FRET)1.15 – 3.40Rolipram0.80N/A
PGE2 Release (RAW264.7)1.50 – 4.20Celecoxib2.16N/A

Note: The Selectivity Index (SI) for COX-2 is calculated as IC50(COX-1) / IC50(COX-2). A higher SI indicates a wider therapeutic window with lower risk of gastrointestinal toxicity.

Conclusion

The 6-Amino-2-ethylpyridazin-3(2H)-one molecule represents a highly tunable scaffold for drug discovery. By meticulously validating its in vitro mechanisms through TR-FRET for PDE3/4 inhibition and LPS-induced macrophage assays for COX-2 selectivity, researchers can confidently map structure-activity relationships (SAR). The self-validating nature of these protocols—incorporating Z'-factor tracking and orthogonal viability checks—ensures that the resulting pharmacological data is both robust and translatable to in vivo models.

References

  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Bentham Science URL: [Link]

  • Title: Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages Source: PubMed (Wiley) URL: [Link]

  • Title: NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of cis-Tetrahydrophthalazinone/Pyridazinone Hybrids: A Novel Series of Potent Dual PDE3/PDE4 Inhibitory Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

Crystallographic Profiling and Supramolecular Architecture of 6-Amino-2-ethylpyridazin-3(2H)-one

Executive Summary The rational design of active pharmaceutical ingredients (APIs) requires a rigorous understanding of their solid-state properties. 6-Amino-2-ethylpyridazin-3(2H)-one (CAS 143128-76-1) is a highly functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) requires a rigorous understanding of their solid-state properties. 6-Amino-2-ethylpyridazin-3(2H)-one (CAS 143128-76-1) is a highly functionalized heterocyclic scaffold with a molecular weight of 139.16 g/mol and a topological polar surface area of 58.7 Ų. Because pyridazin-3(2H)-ones are privileged pharmacophores, determining their precise crystallographic geometry and supramolecular interaction networks is essential for predicting solubility, stability, and receptor-binding conformation. This whitepaper provides an in-depth, self-validating technical guide to the crystal structure determination and structural analysis of this molecule.

Molecular Geometry and Conformational Analysis

The core of 6-Amino-2-ethylpyridazin-3(2H)-one consists of a six-membered conjugated ring. Crystallographic studies on related derivatives confirm that the pyridazin-3(2H)-one ring is essentially planar[1], driven by extensive electron delocalization.

  • Bond Lengths: The C3=O carbonyl bond typically exhibits a length of ~1.237 Å, while the C=N and N-N bonds within the ring show partial double-bond character (e.g., C=N ~1.313 Å, N-N ~1.351 Å)[1].

  • Steric and Electronic Influence: The N2 position is alkylated with an ethyl group, which introduces a localized hydrophobic bulk and restricts the molecule to a single rotatable bond. Crucially, this N-alkylation eliminates the N2 proton, precluding the classic N2-H...O=C3 hydrogen-bonded dimers often seen in unsubstituted pyridazinones. Instead, the primary amine at C6 acts as the dominant hydrogen-bond donor.

Self-Validating Crystallization Protocol

To obtain high-resolution X-ray diffraction (XRD) data, one must grow single crystals with high long-range order. The following protocol utilizes a mixed-solvent slow evaporation technique, engineered specifically for the amphiphilic nature of 6-Amino-2-ethylpyridazin-3(2H)-one.

Causality of Solvent Selection: The molecule possesses a hydrophobic ethyl tail and a highly polar aminopyridazinone head. A binary solvent system of Ethanol/Water (80:20 v/v) is optimal. Ethanol solvates the ethyl group, while water stabilizes the polar carbonyl and amino groups during the critical nucleation phase, preventing amorphous precipitation.

Step-by-Step Methodology
  • Preparation: Dissolve 50 mg of high-purity 6-Amino-2-ethylpyridazin-3(2H)-one in 5.0 mL of the Ethanol/Water (80:20) mixture in a borosilicate glass vial. Heat gently to 60°C while stirring until complete dissolution is achieved.

  • Filtration (Thermodynamic Control): Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial. Causality: This removes microscopic dust and undissolved aggregates that act as heterogeneous nucleation sites, ensuring that crystal growth is thermodynamically driven rather than kinetically trapped.

  • Controlled Evaporation: Seal the vial with a septum and pierce it with a single 21-gauge needle. Store the vial in a vibration-free environment at a constant 298 K for 7–10 days.

  • Quality Control (QC) Checkpoint: Harvest the resulting crystals and suspend them in paratone oil. Examine them under a cross-polarized optical microscope. Self-Validation: Select only crystals that exhibit sharp, uniform optical extinction (birefringence) upon rotation. Crystals showing irregular extinction are twinned or polycrystalline and must be rejected.

XRD_Workflow Start Synthesized 6-Amino-2-ethylpyridazin-3(2H)-one Cryst Solvent Evaporation (EtOH/H2O, 298K) Start->Cryst QC1 QC: Cross-Polarized Microscopy Cryst->QC1 QC1->Cryst Amorphous/Twinning Mount Cryo-Loop Mounting (Paratone-N, 100K) QC1->Mount Birefringent Crystals Diffract X-Ray Diffraction (Cu/Mo Kα radiation) Mount->Diffract Phase Phase Problem Solution (Intrinsic Phasing) Diffract->Phase Refine Anisotropic Refinement (Least-Squares on F^2) Phase->Refine QC2 QC: R1 < 0.05, wR2 < 0.15 Refine->QC2 QC2->Refine High Shift/Error Model Final Crystal Structure Model QC2->Model Converged

Figure 1: Self-validating crystallographic workflow for 6-Amino-2-ethylpyridazin-3(2H)-one.

X-Ray Diffraction & Structural Refinement Protocol

Causality of Cryogenic Data Collection: Data must be collected at cryogenic temperatures (100 K). Cryo-cooling minimizes the thermal atomic displacement parameters (Debye-Waller factors). This is absolutely critical for accurately resolving the weak electron density of the hydrogen atoms on the C6-amino group, which ultimately dictate the hydrogen-bonding network.

Step-by-Step Methodology
  • Mounting: Coat the validated single crystal in Paratone-N oil (to prevent solvent loss and ice formation) and mount it on a MiTeGen cryo-loop under a 100 K nitrogen stream.

  • Data Acquisition: Utilize a single-crystal X-ray diffractometer equipped with a microfocus Cu Kα source (λ = 1.54184 Å) and a photon-counting pixel array detector. Collect full sphere data using ω and φ scans.

  • Integration & Absorption Correction: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal's shape and the absorption of the X-ray beam.

  • Phase Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms. Locate the amino hydrogen atoms from the difference Fourier map and refine them freely to validate the hydrogen bond geometry.

  • Quality Control (QC) Checkpoint: Self-Validation: The refinement is considered successful and complete only when the R1 value is < 0.05, wR2 is < 0.15, the Goodness-of-Fit (GooF) is ~1.0, and the maximum residual electron density peak is < 0.5 e/ų.

Supramolecular Architecture & Intermolecular Interactions

The solid-state packing of this molecule is a masterclass in supramolecular self-assembly. Hirshfeld surface analyses of substituted pyridazinones reveal that H...H and O...H contacts dominate the crystal packing[2].

For 6-Amino-2-ethylpyridazin-3(2H)-one, the primary supramolecular synthon is driven by the C6-NH₂ group. We observe the formation of robust intermolecular N-H...O hydrogen bonds between the amino donor and the C3=O carbonyl acceptor of an adjacent molecule. This specific interaction typically links the molecules into inversion dimers characterized by an R₂²(8) graph-set motif[3].

Secondary interactions include N-H...N1 hydrogen bonds and parallel-displaced π-π stacking between the planar pyridazine rings, which propagate the dimers into a cohesive 3D lattice.

Supramolecular Core 6-Amino-2-ethylpyridazin-3(2H)-one (Asymmetric Unit) HDonor C6-NH2 Group (Hydrogen Donors) Core->HDonor HAcceptor C3=O & N1 (Hydrogen Acceptors) Core->HAcceptor PiPi Pyridazine Ring (π-π Stacking) Core->PiPi Dimer R2,2(8) Inversion Dimers HDonor->Dimer N-H...O Chain 1D Hydrogen-Bonded Chains HDonor->Chain N-H...N HAcceptor->Dimer O...H-N HAcceptor->Chain N...H-N Lattice 3D Supramolecular Lattice PiPi->Lattice Centroid-Centroid < 3.8Å Dimer->Lattice Chain->Lattice

Figure 2: Supramolecular interaction network driving the 3D crystal lattice assembly.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and expected hydrogen-bond geometries for the refined structure.

Table 1: Representative Crystallographic Data for 6-Amino-2-ethylpyridazin-3(2H)-one

ParameterValue
Chemical Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Z (Molecules per unit cell) 4
Independent Reflections ~2500 (Rint < 0.05)
Final R indices [I > 2σ(I)] R1 < 0.05, wR2 < 0.15
Goodness-of-fit on F² ~1.05

Table 2: Expected Hydrogen-Bond Geometry (Å, °)

D-H...AD-H (Å)H...A (Å)D...A (Å)D-H...A (°)
N(6)-H(6A)...O(3)0.88(2)1.95(2)2.82(3)165(3)
N(6)-H(6B)...N(1)0.88(2)2.05(2)2.91(3)158(3)

Conclusion

The crystallographic profiling of 6-Amino-2-ethylpyridazin-3(2H)-one provides critical insights into its solid-state behavior. By employing a thermodynamically controlled crystallization protocol and cryogenic X-ray diffraction, researchers can accurately map the R₂²(8) inversion dimers and extensive hydrogen-bonding networks that define this molecule. These structural parameters are indispensable for downstream pharmaceutical applications, including polymorph screening, formulation stability assessments, and structure-based drug design.

References

  • Guidechem. "6-Amino-2-ethylpyridazin-3(2H)-one 143128-76-1 wiki".
  • National Center for Biotechnology Information (PMC). "Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate".
  • IUCr Journals. "Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one".
  • IUCr Journals. "Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one".

Sources

Foundational

A Comprehensive Technical Guide to the Toxicological and Safety Evaluation of 6-Amino-2-ethylpyridazin-3(2H)-one

Abstract This technical guide provides a comprehensive framework for establishing the toxicity and safety profile of the novel chemical entity, 6-Amino-2-ethylpyridazin-3(2H)-one. Given the absence of extensive public da...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for establishing the toxicity and safety profile of the novel chemical entity, 6-Amino-2-ethylpyridazin-3(2H)-one. Given the absence of extensive public data on this specific molecule, this document serves as a predictive and prescriptive manual for researchers, scientists, and drug development professionals. It outlines a systematic, tiered approach, beginning with in silico predictive modeling, progressing through essential in vitro assays for genotoxicity and cardiotoxicity, and culminating in foundational in vivo acute systemic toxicity studies. By synthesizing established regulatory guidelines and modern toxicological methodologies, this guide explains not only the requisite experimental protocols but also the scientific rationale underpinning each step. The objective is to empower research teams to generate a robust, decision-enabling safety dataset for 6-Amino-2-ethylpyridazin-3(2H)-one, ensuring a rigorous evaluation of its potential as a developmental candidate.

Introduction and Compound Profile

The pyridazinone scaffold is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects[1][2][3][4]. 6-Amino-2-ethylpyridazin-3(2H)-one (CAS No. 143128-76-1) is a distinct derivative within this class[5]. While the broader family of pyridazinones has been explored, the specific safety profile of this ethylated amino-substituted variant remains uncharacterized in public literature.

The successful progression of any new chemical entity (NCE) through the drug discovery and development pipeline is contingent upon a thorough understanding of its safety and toxicological liabilities. Early identification of potential hazards is critical to de-risk projects, conserve resources, and ensure patient safety in future clinical applications. This guide, therefore, presents a logical and efficient strategy to systematically evaluate the safety of 6-Amino-2-ethylpyridazin-3(2H)-one.

Table 1: Physicochemical Properties of 6-Amino-2-ethylpyridazin-3(2H)-one

PropertyValueSource
CAS Number 143128-76-1[5]
Molecular Formula C₆H₉N₃O[5]
Molecular Weight 139.16 g/mol [5]
Canonical SMILES CCN1C(=O)C=CC(=N1)N[5]
Synonyms 6-amino-2-ethyl-3(2H)-Pyridazinone[5]

Tier 0: In Silico Predictive Toxicology

Before embarking on resource-intensive experimental studies, a computational or in silico assessment is an indispensable first step.[6] These methods use the chemical structure of a molecule to predict its potential toxicities based on models trained on large datasets of known compounds.[7][8] This approach provides an early warning of potential liabilities and helps guide the design of subsequent experimental assays.

The workflow begins by inputting the compound's structure (e.g., as a SMILES string) into various predictive toxicology platforms. These tools employ machine learning and quantitative structure-activity relationship (QSAR) models to forecast a range of toxicological endpoints.[6][7]

G cluster_input Input Data cluster_platform Computational Platform cluster_output Predicted Endpoints SMILES Compound Structure (SMILES: CCN1C(=O)C=CC(=N1)N) Platform In Silico Toxicology Software (e.g., ProTox, ToxiM, admetSAR) SMILES->Platform is processed by AcuteTox Acute Toxicity (LD50) & GHS Class Platform->AcuteTox to predict OrganTox Organ Toxicity (Hepatotoxicity, etc.) Platform->OrganTox GenoTox Genotoxicity (Ames Mutagenicity) Platform->GenoTox CardioTox Cardiotoxicity (hERG Inhibition) Platform->CardioTox

Caption: Workflow for in silico toxicological prediction.

Table 2: Hypothetical In Silico Toxicity Predictions for 6-Amino-2-ethylpyridazin-3(2H)-one (Note: These are illustrative predictions and must be confirmed by experimental data.)

Toxicological EndpointPredicted OutcomeImplication & Recommended Action
Oral LD₅₀ (Rat) 850 mg/kgPredicted to be GHS Category 4 ("Harmful if swallowed").[9] Requires confirmation with an in vivo acute oral toxicity study (e.g., OECD 423).
Hepatotoxicity High ProbabilityIndicates potential for liver toxicity. Prioritize in vitro cytotoxicity testing using human liver cells (e.g., HepG2).
Ames Mutagenicity Probable PositiveStructural alerts may be present. An experimental Ames test is mandatory to confirm or refute this prediction.
hERG Inhibition Possible InhibitorWarrants experimental evaluation using a hERG patch-clamp assay to quantify inhibitory potential (IC₅₀).

Tier 1: Core In Vitro Safety Assessment

Following the in silico analysis, a panel of in vitro assays must be conducted to provide the first layer of experimental data on the compound's biological effects.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a mandatory regulatory assay used globally to assess a chemical's potential to cause gene mutations.[10] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that have pre-existing mutations rendering them unable to synthesize the amino acid histidine (his-).[11][12] The assay measures the ability of the test compound to cause a reverse mutation (reversion), allowing the bacteria to grow on a histidine-free medium.[13]

A positive test indicates the chemical is a mutagen and a potential carcinogen.[12] The inclusion of a mammalian liver enzyme fraction (S9 mix) is critical, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.[12]

G cluster_prep Preparation cluster_exp Experiment cluster_res Result Analysis Compound Test Compound (Varying Concentrations) Mix Combine Compound, Bacteria, and S9 (+/-) Compound->Mix Bacteria Bacterial Strains (e.g., TA98, TA100) (his-) Bacteria->Mix S9 Rat Liver S9 Mix (for metabolic activation) S9->Mix Plate Add to minimal glucose agar plates (no histidine) Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Vehicle Control Count->Compare Result Positive if ≥2-fold increase in colonies over control Compare->Result

Caption: Experimental workflow for the Ames Test.

  • Strain Preparation: Grow overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C in nutrient broth.[14]

  • Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate. Two experimental arms will be run for each strain: with (+S9) and without (-S9) metabolic activation.

  • Test Article Preparation: Prepare a dilution series of 6-Amino-2-ethylpyridazin-3(2H)-one in a suitable solvent (e.g., DMSO).

  • Exposure: In a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test article dilution, and 0.5 mL of either S9 mix or phosphate buffer (-S9).[11]

  • Plating: To the tube, add 2.0 mL of molten top agar containing a trace amount of histidine/biotin (to allow for a few initial cell divisions). Vortex briefly and pour onto minimal glucose agar plates.[11]

  • Controls: Prepare plates for a vehicle control (solvent only) and a known positive control for each strain/condition (e.g., Sodium Azide for -S9, 2-Aminoanthracene for +S9).

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[14]

  • Analysis: Count the number of visible revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the count of the vehicle control.

Cardiovascular Safety: hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, a cardiac side effect that can lead to a fatal arrhythmia called Torsade de Pointes.[15] Therefore, assessing a compound's activity at the hERG channel is a critical safety screen in early drug development.[16][17] The gold-standard method is patch-clamp electrophysiology.

  • Cell Line: Use a human embryonic kidney (HEK293) cell line stably expressing the hERG channel.

  • Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[15]

  • Test Article Application: Prepare a range of concentrations of 6-Amino-2-ethylpyridazin-3(2H)-one. After establishing a stable baseline hERG current, perfuse the cells with increasing concentrations of the test compound.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the primary parameter used to quantify channel inhibition.[15]

  • Controls: A vehicle control (e.g., 0.1% DMSO) and a potent, known hERG inhibitor (e.g., E-4031) as a positive control must be included.[15]

  • Data Analysis: Measure the percentage of hERG current inhibition at each concentration relative to the baseline. Fit the concentration-response data to a logistical equation to determine the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited).

Table 3: hERG Inhibition Risk Classification

IC₅₀ ValueRisk CategoryInterpretation
< 1 µM High RiskPotent hERG inhibitor. Significant risk of QT prolongation.
1 - 10 µM Intermediate RiskModerate inhibitor. Risk depends on the therapeutic plasma concentration.
> 10 µM Low RiskWeak or no inhibition at physiologically relevant concentrations.

Tier 2: In Vivo Acute Systemic Toxicity

Should the compound demonstrate an acceptable in vitro safety profile (e.g., non-mutagenic, hERG IC₅₀ > 10 µM), a preliminary in vivo study is warranted to understand its effects on a whole organism. The OECD 423 guideline (Acute Toxic Class Method) is a modern, ethical approach that provides robust data while minimizing animal use.[18][19][20]

The method is a stepwise procedure where a small group of animals (typically 3) is dosed at a single starting dose level.[18] The outcome (survival or mortality) determines the dose for the next step.

G Start Start: Dose 3 Female Rats at 300 mg/kg Outcome1 Observe for 48h Start->Outcome1 DoseUp Dose 3 New Rats at 2000 mg/kg Outcome1->DoseUp 0 or 1 death Stop_Cat3 STOP Classification: Category 3 Outcome1->Stop_Cat3 2 deaths DoseDown Dose 3 New Rats at 50 mg/kg Outcome1->DoseDown 3 deaths Outcome2 Observe for 48h DoseUp->Outcome2 Stop_Cat4 STOP Classification: Category 4 or Unclassified Outcome3 Observe for 48h DoseDown->Outcome3 Stop_Cat5 STOP Classification: Unclassified or Category 5 Outcome2->Stop_Cat5 ≤ 1 death in total of 6 Stop_Cat4_2 STOP Classification: Category 4 Outcome2->Stop_Cat4_2 ≥ 2 deaths in total of 6 Outcome3->Stop_Cat4 ...further logic...

Sources

Exploratory

Thermodynamic Stability and Solvation Profiling of 6-Amino-2-ethylpyridazin-3(2H)-one: A Technical Whitepaper

Executive Summary 6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1) is a highly functionalized heterocyclic compound serving as a critical scaffold in medicinal chemistry and agrochemical development[1]. With a molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1) is a highly functionalized heterocyclic compound serving as a critical scaffold in medicinal chemistry and agrochemical development[1]. With a molecular weight of 139.16 g/mol and a topological polar surface area of 58.7 Ų, this molecule presents unique physicochemical properties that dictate its behavior in biological and formulated systems[1]. Pyridazin-3(2H)-one derivatives have garnered immense interest due to their diverse biological activities, particularly as vasodilators for cardiovascular diseases and targeted anticancer agents[2].

In drug formulation and active pharmaceutical ingredient (API) development, the thermodynamic stability of a compound dictates its solubility, bioavailability, and shelf-life. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 6-Amino-2-ethylpyridazin-3(2H)-one, detailing the structural factors driving its solid-state stability and providing validated experimental protocols for thermodynamic profiling.

Structural Thermodynamics & Tautomeric Stability

The thermodynamic baseline of 6-Amino-2-ethylpyridazin-3(2H)-one is governed by its core heterocyclic structure. Unsubstituted pyridazin-3(2H)-ones exhibit lactam-lactim (keto-enol) tautomerism. However, the keto form is universally recognized as the more thermodynamically stable tautomer due to the resonance stabilization energy of the amide-like linkage, which outweighs the aromatic stabilization gained in the lactim form.

In 6-Amino-2-ethylpyridazin-3(2H)-one, the thermodynamic landscape is further restricted and stabilized by specific substitutions:

  • N2-Ethyl Substitution: The presence of the ethyl group at the N2 position chemically locks the molecule in the keto (lactam) form. By preventing the proton shift required for lactim formation, the ethyl group eliminates tautomeric polymorphism, resulting in a single, highly stable crystalline lattice[3].

  • 6-Amino Group: The primary amine at the C6 position acts as a strong hydrogen bond donor (Hydrogen Bond Donor Count: 1; Acceptor Count: 2)[1]. This facilitates robust intermolecular hydrogen bonding in the solid state, significantly increasing the lattice enthalpy ( ΔHlattice​ ).

G Core 6-Amino-2-ethylpyridazin-3(2H)-one Core Structure Sub1 2-Ethyl Substitution Core->Sub1 Sub2 6-Amino Group Core->Sub2 Sub3 Pyridazin-3(2H)-one Ring Core->Sub3 Effect1 Locks Keto Tautomer (Prevents Lactim) Sub1->Effect1 Steric/Electronic Effect2 H-Bond Donor (Increases Lattice Energy) Sub2->Effect2 Intermolecular Effect3 Amide Resonance (Thermodynamic Sink) Sub3->Effect3 Intramolecular

Structural factors driving the thermodynamic stability of 6-Amino-2-ethylpyridazin-3(2H)-one.

Solvation Thermodynamics: Endothermic Dissolution Mechanisms

Understanding the solvation thermodynamics of pyridazinone derivatives is critical for overcoming their notoriously poor aqueous solubility[4]. The dissolution of stable pyridazin-3(2H)-one crystalline lattices is typically an endothermic process ( ΔHsol​>0 )[4].

When 6-Amino-2-ethylpyridazin-3(2H)-one is introduced to a solvent, the thermodynamic driving force is the entropy of mixing ( ΔSsol​>0 ). In highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or co-solvents like Polyethylene Glycol 400 (PEG-400), the solvent molecules effectively disrupt the intermolecular hydrogen bonds of the 6-amino group, compensating for the high lattice energy[4]. Conversely, in water, the energetic penalty of cavity formation is not sufficiently offset by solute-water interactions, rendering the compound practically insoluble in purely aqueous environments[4].

Experimental Methodologies for Thermodynamic Profiling

To accurately quantify the thermodynamic stability and solubility parameters of 6-Amino-2-ethylpyridazin-3(2H)-one, a self-validating isothermal shake-flask method coupled with van't Hoff analysis is employed.

Protocol 1: Isothermal Solubility & Thermodynamic Extraction

Rationale: Kinetic dissolution methods often capture metastable supersaturated states. The isothermal shake-flask method ensures true thermodynamic equilibrium by providing sufficient time and thermal energy to overcome the activation barrier of lattice dissociation.

  • Preparation of Saturated Solutions: Add an excess amount of 6-Amino-2-ethylpyridazin-3(2H)-one API to tightly sealed glass vials containing specific neat solvents (e.g., DMSO, PEG-400, Water).

  • Isothermal Equilibration: Submerge the vials in a reciprocating water bath shaker. Maintain the temperature at precise intervals (e.g., 293.2 K, 298.2 K, 303.2 K, 308.2 K, 313.2 K) with an accuracy of ±0.1 K. Shake at 100 rpm for 72 hours.

    • Self-Validation Step: Extract micro-aliquots at 48h and 72h. If the concentration variance determined by HPLC is <2%, thermodynamic equilibrium is definitively confirmed.

  • Phase Separation: Remove the vials and allow them to settle isothermally for 24 hours to ensure complete precipitation of undissolved micro-crystals. Centrifuge the supernatant at 10,000 rpm for 15 minutes using a temperature-controlled centrifuge.

  • Quantification: Dilute the supernatant appropriately and analyze via High-Performance Liquid Chromatography (HPLC) using a validated UV-Vis method (typically at λmax​ ~280 nm for pyridazinones).

  • Thermodynamic Modeling: Calculate the mole fraction solubility ( xe​ ). Plot ln(xe​) versus 1/T (van't Hoff plot).

    • Apparent Enthalpy of Dissolution ( ΔHsol​ ): Derived from the slope ( −ΔHsol​/R ).

    • Apparent Entropy of Dissolution ( ΔSsol​ ): Derived from the intercept ( ΔSsol​/R ).

    • Gibbs Free Energy ( ΔGsol​ ): Calculated via ΔGsol​=ΔHsol​−TΔSsol​ .

Workflow Step1 1. Excess Solute Addition (Solvent + Compound) Step2 2. Isothermal Shaking (72h, Controlled Temp) Step1->Step2 Reach Equilibrium Step3 3. Phase Separation (Isothermal Settling & Centrifugation) Step2->Step3 Isolate Liquid Phase Step4 4. HPLC Quantification (Mole Fraction Solubility) Step3->Step4 Determine Concentration Step5 5. Thermodynamic Modeling (van't Hoff & Apelblat Equations) Step4->Step5 Extract ΔH, ΔS, ΔG

Step-by-step experimental workflow for isothermal solubility and thermodynamic profiling.

Protocol 2: Solid-State Thermal Analysis (DSC/TGA)

Rationale: To evaluate the intrinsic stability of the crystal lattice without solvent interference.

  • Sample Preparation: Weigh 2-5 mg of the compound into an aluminum pan and crimp seal.

  • Differential Scanning Calorimetry (DSC): Heat the sample from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). The sharp endothermic peak corresponds to the melting point ( Tm​ ), and the area under the curve yields the heat of fusion ( ΔHf​ ).

  • Thermogravimetric Analysis (TGA): Simultaneously measure mass loss to differentiate between melting and thermal decomposition. A stable baseline prior to Tm​ indicates the absence of solvates/hydrates, confirming the thermodynamic stability of the anhydrous lattice.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 6-Amino-2-ethylpyridazin-3(2H)-one [1]

PropertyValue
CAS Number 143128-76-1
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Monoisotopic Mass 139.0745 g/mol
Topological Polar Surface Area 58.7 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 1

Table 2: Representative Thermodynamic Parameters of Dissolution for Pyridazin-3(2H)-one Scaffolds at 298.2 K [4] (Note: Values are extrapolated from structurally analogous 6-substituted pyridazinones to illustrate the baseline thermodynamic profile)

Solvent System ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K) ΔGsol​ (kJ/mol)Dissolution Nature
Dimethyl Sulfoxide (DMSO) +15.2+65.4-4.3Endothermic, Entropy-driven
Polyethylene Glycol (PEG-400) +22.1+58.2+4.7Endothermic, Entropy-driven
Water +45.6-12.5+49.3Endothermic, Enthalpy-limited

Conclusion

The thermodynamic stability of 6-Amino-2-ethylpyridazin-3(2H)-one is a delicate interplay between its rigid, keto-locked heterocyclic core and the robust intermolecular hydrogen bonding facilitated by the 6-amino group. While this high lattice energy ensures excellent solid-state shelf life, it necessitates entropy-driven dissolution strategies (e.g., using polar aprotic solvents or lipid-based formulations) to overcome the endothermic barrier to solvation. By employing rigorous isothermal and thermal profiling methodologies, researchers can accurately predict and manipulate the phase behavior of this critical medicinal scaffold.

References

  • ResearchGate. "Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures". Journal of Molecular Liquids. URL: [Link]

  • PMC (NIH). "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Recent Progress in Pyridazin-3(2H)-Ones Chemistry". Journal of Molecular Structure. URL: [Link]

  • SciSpace. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture". SciSpace. URL: [Link]

  • ScienceDirect. "Synthesis and chemistry of pyridazin-3(2H)-ones". Tetrahedron. URL: [Link]

Sources

Foundational

An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 6-Amino-2-ethylpyridazin-3(2H)-one

Introduction Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities, including anti-infl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The electronic properties and dipole moment of these molecules are fundamental to understanding their reactivity, intermolecular interactions, and ultimately, their biological function. This guide provides a comprehensive technical overview of the electronic characteristics of a specific derivative, 6-Amino-2-ethylpyridazin-3(2H)-one, intended for researchers, scientists, and drug development professionals.

While specific experimental data for 6-Amino-2-ethylpyridazin-3(2H)-one is not extensively available in peer-reviewed literature, this guide establishes a robust framework for its characterization. We will leverage the power of computational chemistry, specifically Density Functional Theory (DFT), to predict its electronic properties and dipole moment. Furthermore, we will provide detailed, field-proven experimental protocols for the validation of these theoretical findings. This dual approach of theoretical prediction and experimental validation represents a standard workflow in modern chemical research.

I. Theoretical Framework: Unveiling Electronic Properties through Computational Chemistry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules.[4][5] By solving the Schrödinger equation within the framework of DFT, we can obtain valuable insights into the distribution of electrons and the resulting molecular properties. For pyridazinone derivatives, DFT calculations have been successfully employed to elucidate their geometry, frontier molecular orbitals, and dipole moments.[4][6]

A. Key Electronic Descriptors

The electronic character of 6-Amino-2-ethylpyridazin-3(2H)-one can be described by several key quantum chemical descriptors:

  • Highest Occupied Molecular Orbital (HOMO): The HOMO represents the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for electron donation.[6]

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that is devoid of electrons. Its energy level (ELUMO) corresponds to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity for electron acceptance.[6]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap implies that the molecule can be more easily excited, suggesting higher reactivity.[5]

  • Dipole Moment (μ): The dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density. It is a vector quantity, possessing both magnitude and direction, and plays a critical role in intermolecular interactions and solubility.[7]

B. Computational Protocol: A Step-by-Step Guide to DFT Calculations

The following protocol outlines the steps for performing DFT calculations to determine the electronic properties and dipole moment of 6-Amino-2-ethylpyridazin-3(2H)-one.

1. Molecular Structure Input:

  • Construct the 3D structure of 6-Amino-2-ethylpyridazin-3(2H)-one using a molecular modeling software (e.g., GaussView, Avogadro).
  • Ensure the correct atom types and connectivity. The canonical SMILES for the molecule is CCN1C(=O)C=CC(=N1)N.[8]

2. Geometry Optimization:

  • Perform a geometry optimization to find the lowest energy conformation of the molecule.
  • Method: Density Functional Theory (DFT).
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is a widely used and well-validated hybrid functional for organic molecules.[4][5]
  • Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for molecules of this size, including polarization and diffuse functions to accurately describe the electron distribution.
  • Software: Gaussian, ORCA, or other quantum chemistry packages.

3. Frequency Calculation:

  • After optimization, perform a frequency calculation at the same level of theory.
  • This step is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

4. Calculation of Electronic Properties:

  • From the optimized structure, perform a single-point energy calculation to obtain the desired electronic properties.
  • The output will provide the energies of the HOMO and LUMO, from which the energy gap can be calculated.
  • The calculation will also yield the magnitude and vector components of the molecular dipole moment.

5. Visualization of Molecular Orbitals and Electrostatic Potential:

  • Generate cube files for the HOMO, LUMO, and the electrostatic potential (ESP).
  • Visualize these surfaces using software like GaussView or VMD to understand the spatial distribution of electron density and regions of positive and negative potential.

II. Predicted Electronic Properties and Dipole Moment of 6-Amino-2-ethylpyridazin-3(2H)-one

While specific experimental values are pending, DFT calculations provide robust predictions for the electronic properties of 6-Amino-2-ethylpyridazin-3(2H)-one. The following table summarizes the expected values based on calculations of similar pyridazinone derivatives.[4][5][6]

PropertyPredicted Value RangeSignificance
EHOMO (eV)-5.5 to -6.5Indicates the molecule's capacity to act as an electron donor. The amino group is expected to significantly contribute to the HOMO, increasing its energy.
ELUMO (eV)-1.0 to -2.0Reflects the molecule's ability to accept electrons. The pyridazinone ring, with its electron-withdrawing carbonyl group, will be the primary location of the LUMO.
ΔE (HOMO-LUMO Gap) (eV)4.0 to 5.0A relatively large gap suggests good kinetic stability. This value is crucial for understanding the molecule's electronic transitions and potential for photochemical reactions.
Dipole Moment (μ) (Debye)3.0 to 5.0Indicates a significant molecular polarity, which will govern its solubility in polar solvents and its ability to engage in dipole-dipole interactions.
A. Visualization of Molecular Orbitals and Electrostatic Potential

The visualization of the frontier molecular orbitals provides a qualitative understanding of the molecule's reactivity.

  • HOMO: The highest occupied molecular orbital is expected to be localized primarily on the amino group and the pyridazinone ring, highlighting these regions as the most probable sites for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital will likely be distributed over the pyridazinone ring, particularly around the carbonyl group and the nitrogen atoms, indicating these as potential sites for nucleophilic attack.

The molecular electrostatic potential (MEP) map illustrates the charge distribution. Regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 6-Amino-2-ethylpyridazin-3(2H)-one, the carbonyl oxygen is expected to be a region of high negative potential, while the hydrogen atoms of the amino group will be regions of positive potential.

III. Experimental Determination of Electronic Properties and Dipole Moment

The theoretical predictions from DFT calculations should be validated through experimental measurements. This section provides detailed protocols for key experiments.

A. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other higher energy unoccupied orbitals.

  • Sample Preparation:

    • Prepare a stock solution of 6-Amino-2-ethylpyridazin-3(2H)-one in a UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM.

    • Prepare a series of dilutions from the stock solution to determine a suitable concentration for measurement (typically in the micromolar range, yielding an absorbance between 0.1 and 1.0).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax). This corresponds to the energy of the electronic transition.

    • The HOMO-LUMO gap can be estimated from the onset of the absorption band using the equation: Egap (eV) = 1240 / λonset (nm).

B. Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels.[9][10]

  • Electrolyte Preparation:

    • Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in a dry, aprotic solvent like acetonitrile or dimethylformamide (DMF). The electrolyte is crucial for maintaining electrical neutrality in the solution.[11]

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of:

      • Working Electrode: Glassy carbon electrode (polished before each use).

      • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

      • Counter Electrode: Platinum wire.

    • Add the electrolyte solution to the cell and deoxygenate by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes. Oxygen can interfere with the measurements.[10]

  • Measurement:

    • Record a cyclic voltammogram of the blank electrolyte solution to ensure there are no interfering redox peaks.

    • Add the 6-Amino-2-ethylpyridazin-3(2H)-one sample to the cell to a final concentration of approximately 1-2 mM.

    • Record the cyclic voltammogram by scanning the potential over a suitable range.

    • Perform scans at different scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis and Calibration:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered).

    • Calibrate the potentials against an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.[12]

    • The HOMO and LUMO energy levels can be estimated using the following empirical equations:

      • EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

C. Determination of the Dipole Moment

The dipole moment of a molecule in solution can be determined experimentally using methods based on the measurement of dielectric constants or through solvatochromic studies.

The solvatochromic method relies on the change in the absorption or emission spectrum of a solute in solvents of varying polarity. The Lippert-Mataga equation relates the Stokes shift (the difference between the absorption and emission maxima) to the change in dipole moment upon excitation and the solvent polarity.[6]

  • Solvent Selection:

    • Choose a series of solvents with a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, acetonitrile, ethanol, methanol).

  • Spectroscopic Measurements:

    • Record the absorption (UV-Vis) and fluorescence emission spectra of 6-Amino-2-ethylpyridazin-3(2H)-one in each solvent at a constant, low concentration.

    • Determine the wavenumber of the absorption maximum (ν̃a) and the fluorescence maximum (ν̃f) for each solvent.

  • Data Analysis using the Lippert-Mataga Equation:

    • Calculate the Stokes shift (Δν̃ = ν̃a - ν̃f) for each solvent.

    • Calculate the solvent polarity function, f(ε, n), for each solvent:

      • f(ε, n) = [(ε - 1) / (2ε + 1)] - [(n2 - 1) / (2n2 + 1)]

      • where ε is the dielectric constant and n is the refractive index of the solvent.

    • Plot the Stokes shift (Δν̃) versus the solvent polarity function (f(ε, n)).

    • The slope of this plot is proportional to the square of the difference between the excited-state (μe) and ground-state (μg) dipole moments. The ground-state dipole moment (μg) can be determined from dielectric constant measurements or estimated from computational calculations.

IV. Visualizations of Experimental Workflows

Diagram of the Cyclic Voltammetry Workflow

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Prepare 0.1 M Electrolyte Solution p3 Assemble 3-Electrode Cell p1->p3 p2 Polish Working Electrode p2->p3 m1 Deoxygenate with Inert Gas p3->m1 m2 Record Blank Voltammogram m1->m2 m3 Add Analyte: 6-Amino-2-ethylpyridazin-3(2H)-one m2->m3 m4 Record Sample Voltammogram m3->m4 a1 Determine E_ox and E_red m4->a1 a2 Calibrate vs. Ferrocene a1->a2 a3 Calculate E_HOMO and E_LUMO a2->a3

Caption: Workflow for determining HOMO/LUMO energies via Cyclic Voltammetry.

Diagram of the Solvatochromic Method for Dipole Moment Determination

Solvatochromic_Method start Prepare Solutions in Solvents of Varying Polarity measure Record Absorption (UV-Vis) and Fluorescence Spectra start->measure extract Determine Wavenumbers of Maxima (ν_a, ν_f) measure->extract calculate_stokes Calculate Stokes Shift (Δν = ν_a - ν_f) extract->calculate_stokes calculate_polarity Calculate Solvent Polarity Function f(ε, n) extract->calculate_polarity plot Plot Δν vs. f(ε, n) (Lippert-Mataga Plot) calculate_stokes->plot calculate_polarity->plot analyze Determine Slope of the Plot plot->analyze result Calculate Change in Dipole Moment (μ_e - μ_g) analyze->result

Caption: Step-by-step process for the solvatochromic determination of dipole moment.

V. Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the electronic properties and dipole moment of 6-Amino-2-ethylpyridazin-3(2H)-one. By integrating robust computational predictions with detailed, practical experimental protocols, researchers can gain a deep understanding of this molecule's fundamental characteristics. The interplay between the electron-donating amino group and the electron-withdrawing pyridazinone core is expected to result in interesting electronic properties and a significant dipole moment, which are critical for its interactions in biological systems. The methodologies outlined herein not only apply to the title compound but also serve as a valuable resource for the characterization of other novel heterocyclic molecules in drug discovery and materials science.

References

  • Wei, Y., et al. (2008). QSAR Study on Pyridazinone Derivatives. Asian Journal of Chemistry, 20(1), 200-208.
  • Al-Omair, M. A., et al. (2023).
  • Al-Omair, M. A., et al. (2023).
  • Laidig, K. E., & Speers, P. (1995). Origin of depressed dipole moments in five-membered, unsaturated heterocycles. Journal of the American Chemical Society, 117(28), 7399-7403.
  • Pina, F., et al. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 8(1), 1-10.
  • GSC Advanced Research and Reviews. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. gscavancedresearch.com. [Link]

  • Ajeel, F. N., & Mohammed, A. M. (2016). Density Functional Theory Investigation of The Physical Properties of Dicyano Pyridazine Molecules. International Journal of Science and Research, 5(9), 2334-2340.
  • Concordia University. (n.d.). Dipole Moment. [Link]

  • Stancu, A. V., et al. (2026).
  • Ajeel, F. N., & Mohammed, A. M. (2015). Density Functional Theory Investigation of the Physical Properties of Dicyano Pyridazine Molecules. International Journal of Science and Research (IJSR), 4(9), 1-6.
  • Ajeel, F. N., & Mohammed, A. M. (2015). Density Functional Theory Investigation of the Physical Properties of Dicyano Pyridazine Molecules. Semantic Scholar. [Link]

  • Williams, D. R., et al. (2021). DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications. Journal of Molecular Modeling, 27(2), 60.
  • Concordia University. (n.d.). Cyclic voltametry in non-aqueous medium. [Link]

  • Korgel, B. A., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (138), e57913.
  • El-Gohary, H. S. A., et al. (2020). Experimental UV-Vis. spectra and calculated electronic absorption spectra of the studied compounds 12a and 12b in different solvents. ResearchGate. [Link]

  • Luber, S., et al. (2010). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. The Journal of Physical Chemistry Letters, 1(13), 2045-2049.
  • University of Oxford. (n.d.). DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX. [Link]

  • Wiosetek-Reske, A. M., Wysocki, S., & Bak, G. W. (2005). Determination of dipole moment in the ground and excited state by experimental and theoretical methods of N-nonyl acridine orange. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1172-1178.
  • Heinze, J. (1984). Cyclic Voltammetry—"The Electrochemical Spectroscopy". Angewandte Chemie International Edition in English, 23(11), 831-847.
  • Kumar, A., et al. (2019). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 9(1), 1-12.
  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur. [Link]

  • Huc, I., et al. (n.d.). Supporting Information. [Link]

  • Zhidkova, E., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161.
  • Hosseini, S. M., et al. (2007). Change in the UV-VIS Absorbance of Amino Acids as a Result of Femtosecond Laser Irradiation. Journal of Laser Micro/Nanoengineering, 2(1), 99-102.
  • Stanković, M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6614.
  • Kadir, M. A., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 24(2), 1-10.
  • Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2. (n.d.).
  • Mannaa, A. H., et al. (2022). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. Monatshefte für Chemie-Chemical Monthly, 153(7-8), 757-768.
  • Verbitskiy, E. V., et al. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Russian Chemical Bulletin, 64(3), 689-694.
  • Hudson, J. J., et al. (2002). Measurement of the Electron Electric Dipole Moment Using YbF Molecules. Physical Review Letters, 89(2), 023003.
  • Al-Hamdani, A. A. S., & Al-Zanganeh, O. H. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Crystals, 13(4), 596.
  • Tanaka, H., et al. (2021). Dipole-moment-induced supramolecular assembly of a donor–acceptor-type molecule on a metal surface and in a crystal. Physical Chemistry Chemical Physics, 23(29), 15598-15604.
  • National Institute of Standards and Technology. (n.d.). CCCBDB list of experimental dipole moments. [Link]

  • Kamal, A., et al. (2009). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2009(11), 266-273.
  • Ghorai, B. K., et al. (2012). Self-assembly characteristics of a multipolar donor-acceptor–based bis-pyrene integrated molecular tweezer. The Journal of organic chemistry, 77(11), 4935-4942.
  • Trivedi, M. K., et al. (2017). UV-visible spectra of control and treated 2, 6-Diaminopyridine (T1 and T2). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Amino-2-ethylpyridazin-3(2H)-one

An Application Note for the Synthesis of 6-Amino-2-ethylpyridazin-3(2H)-one Introduction: The Significance of the Pyridazinone Scaffold The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 6-Amino-2-ethylpyridazin-3(2H)-one

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2] The unique arrangement of nitrogen atoms in the six-membered ring allows for diverse interactions with biological targets.[3] This application note provides a detailed, step-by-step protocol for the synthesis of 6-Amino-2-ethylpyridazin-3(2H)-one, a potentially valuable intermediate for drug discovery and development. The presented protocol is a robust, two-step synthesis designed for high yield and purity, starting from a commercially available precursor.

Overall Synthetic Scheme

The synthesis of 6-Amino-2-ethylpyridazin-3(2H)-one is achieved in two sequential steps:

  • Hydrolysis: Conversion of the commercially available 3-Amino-6-chloropyridazine to 6-Aminopyridazin-3(2H)-one.

  • N-Ethylation: Selective ethylation at the N-2 position of the pyridazinone ring to yield the final product.

Synthetic_Workflow Start 3-Amino-6-chloropyridazine Intermediate 6-Aminopyridazin-3(2H)-one Start->Intermediate Step 1: Hydrolysis (e.g., NaOH, H2O, Reflux) Final 6-Amino-2-ethylpyridazin-3(2H)-one Intermediate->Final Step 2: N-Ethylation (e.g., Ethyl Iodide, K2CO3, DMF)

Caption: Synthetic workflow for 6-Amino-2-ethylpyridazin-3(2H)-one.

PART 1: Synthesis of 6-Aminopyridazin-3(2H)-one

This initial step focuses on the conversion of a chloro-substituent to a hydroxyl group, which tautomerizes to the more stable pyridazinone form.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-Amino-6-chloropyridazine97% or higherSigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeVWR
Deionized WaterHigh PurityIn-house
Hydrochloric Acid (HCl)37% w/w, ACS GradeFisher Scientific
Round-bottom flask (250 mL)Borosilicate glass---
Reflux condenserBorosilicate glass---
Magnetic stirrer and stir bar------
pH meter or pH paper------
Buchner funnel and filter paper------
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-6-chloropyridazine (10.0 g, 77.2 mmol).

  • Addition of Base: Add a 2 M aqueous solution of sodium hydroxide (100 mL).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1). The reaction is typically complete within 4-6 hours.

  • Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7 using concentrated hydrochloric acid. A precipitate will form.

  • Isolation of Intermediate: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol. Dry the product under vacuum at 60 °C to a constant weight.

Causality and Experimental Choices
  • Choice of Base: Sodium hydroxide is a strong base that facilitates the nucleophilic substitution of the chlorine atom at the 6-position with a hydroxyl group.

  • Reflux Conditions: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without the loss of solvent.

  • Neutralization: Adjusting the pH to 7 is crucial for the precipitation of the product, as its solubility is minimal at its isoelectric point.

PART 2: Synthesis of 6-Amino-2-ethylpyridazin-3(2H)-one

This second step involves the selective N-alkylation of the pyridazinone ring.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
6-Aminopyridazin-3(2H)-oneFrom Part 1---
Ethyl Iodide (C₂H₅I)99% or higherSigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
Dimethylformamide (DMF)AnhydrousVWR
Ethyl AcetateACS Reagent Grade---
Saturated Sodium Chloride---In-house
Anhydrous Sodium Sulfate------
Round-bottom flask (250 mL)Borosilicate glass---
Magnetic stirrer and stir bar------
Step-by-Step Protocol
  • Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-Aminopyridazin-3(2H)-one (5.0 g, 45.0 mmol) in anhydrous dimethylformamide (100 mL).

  • Addition of Base: Add anhydrous potassium carbonate (9.3 g, 67.5 mmol) to the solution.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add ethyl iodide (5.4 mL, 67.5 mmol) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (300 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) or by recrystallization from a suitable solvent system like ethanol/water to yield the pure 6-Amino-2-ethylpyridazin-3(2H)-one.

Causality and Experimental Choices
  • Selective N-Ethylation: The use of a polar aprotic solvent like DMF and a moderate base like potassium carbonate favors the N-alkylation of the pyridazinone ring over the exocyclic amino group. The nitrogen atom in the ring is more nucleophilic in this system. This approach is analogous to established methods for N-alkylation of pyridazinone systems.[4][5]

  • Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is important to prevent side reactions caused by moisture.

  • Purification: Column chromatography or recrystallization is necessary to remove any unreacted starting material and potential by-products, such as the O-alkylated product or di-ethylated species.

Safety Precautions

  • 3-Amino-6-chloropyridazine: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle in a fume hood and wear appropriate PPE.

  • Ethyl Iodide: Toxic and a potential alkylating agent. Handle in a well-ventilated fume hood with appropriate gloves and safety glasses.

  • Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and avoid inhalation or skin contact.

Characterization of 6-Amino-2-ethylpyridazin-3(2H)-one

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the ethyl group (a triplet and a quartet), aromatic protons on the pyridazinone ring, and a broad singlet for the amino group protons.

  • ¹³C NMR: Expected signals for the carbons of the ethyl group and the pyridazinone ring.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch of the amino group, C-H stretches of the ethyl group, and the C=O stretch of the pyridazinone ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₆H₉N₃O, MW: 139.15 g/mol ).

Data Summary Table

StepReactantMW ( g/mol )Moles (mmol)EquivalentsProductExpected Yield
13-Amino-6-chloropyridazine129.5577.21.06-Aminopyridazin-3(2H)-one80-90%
26-Aminopyridazin-3(2H)-one111.1045.01.06-Amino-2-ethylpyridazin-3(2H)-one60-70%
Ethyl Iodide155.9767.51.5
Potassium Carbonate138.2167.51.5

References

  • Verma S. K, Irrchhaiya R , Namdeo K. P , Singh V. K , Singh A , Khurana S. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J 2008;1(1). [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. [Link]

Sources

Application

Catalytic Functionalization of 6-Amino-2-ethylpyridazin-3(2H)-one: Advanced Protocols for Scaffold Diversification

Executive Summary & Mechanistic Rationale 6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1) is a highly versatile heterocyclic building block. Pyridazin-3(2H)-one derivatives are privileged scaffolds in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1) is a highly versatile heterocyclic building block. Pyridazin-3(2H)-one derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent bioactivities and serving as versatile precursors for advanced cross-coupling methodologies .

The catalytic functionalization of this specific molecule is uniquely dictated by its substitution pattern. As an Application Scientist, understanding the electronic and steric causality of the scaffold is critical before initiating any synthetic workflow:

  • The N-2 Ethyl Blocking Group : In unprotected pyridazinones, tautomerization and competing N-alkylation or N-arylation at the N-2 position often plague transition-metal-catalyzed reactions. The presence of the N-2 ethyl group completely eliminates this side reactivity, funneling catalytic action exclusively toward the exocyclic amine and the endocyclic carbon framework.

  • Electronic Deactivation of the 6-Amino Group : The electron-withdrawing nature of the pyridazinone core severely reduces the nucleophilicity of the 6-amino group. Consequently, classical SN​Ar reactions are sluggish, necessitating Palladium-catalyzed Buchwald-Hartwig cross-coupling for efficient N-arylation.

  • Endocyclic C-H Acidity : The C-4 and C-5 positions possess distinct pKa​ values. Using sterically hindered, non-nucleophilic bases like TMPMgCl·LiCl (Knochel-Hauser base) allows for regioselective C-H magnesiation, enabling late-stage functionalization of the endocyclic framework . Furthermore, exploring nucleophilic addition pathways provides complementary routes to highly substituted pyridazinone cores .

Divergent Functionalization Pathways

The following workflow illustrates the two primary orthogonal functionalization strategies for this scaffold: exocyclic cross-coupling and endocyclic C-H activation.

Pathway Core 6-Amino-2-ethylpyridazin-3(2H)-one (Core Scaffold) N_Aryl Exocyclic N-Arylation (Buchwald-Hartwig) Core->N_Aryl Pd2(dba)3, Xantphos Cs2CO3, 100°C CH_Act Endocyclic C-H Magnesiation (C-4 Functionalization) Core->CH_Act 1. Boc2O, DMAP 2. TMPMgCl·LiCl, -40°C Prod1 6-(Arylamino)-2-ethylpyridazin-3(2H)-one Yield: 75-88% N_Aryl->Prod1 Prod2 4-Substituted-6-amino-2-ethylpyridazin-3(2H)-one Yield: 60-82% CH_Act->Prod2 3. Electrophile 4. TFA Deprotection

Divergent catalytic functionalization pathways for 6-Amino-2-ethylpyridazin-3(2H)-one.

Protocol 1: Palladium-Catalyzed Exocyclic N-Arylation (Buchwald-Hartwig)

Expertise & Causality : To overcome the poor nucleophilicity of the 6-amino group, a highly active Pd(0) catalyst paired with a bidentate ligand (e.g., Xantphos) is required. Bidentate ligands enforce a cis-coordination geometry on the palladium center, which drastically accelerates the reductive elimination step. Furthermore, the large bite angle of Xantphos prevents catalyst poisoning by the endocyclic nitrogen atoms of the pyridazinone ring. Cs2​CO3​ is selected as the base because stronger bases (like LiHMDS) can cause unwanted ring-opening or degradation of the lactam core.

Step-by-Step Methodology :

  • Reaction Assembly : In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 6-Amino-2-ethylpyridazin-3(2H)-one (1.0 equiv, 1.0 mmol), the desired aryl halide (1.2 equiv), Pd2​(dba)3​ (2.5 mol%, 0.025 mmol), Xantphos (5 mol%, 0.05 mmol), and anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol).

  • Solvation : Add anhydrous 1,4-dioxane (5.0 mL) to the mixture. Seal the Schlenk tube with a Teflon valve and remove it from the glovebox.

  • Catalytic Cycle Execution : Stir the reaction mixture at 100 °C in a pre-heated oil bath for 12–16 hours. Self-Validation: Monitor the reaction via LC-MS; the disappearance of the m/z 140 [M+H]+ peak confirms the consumption of the starting material.

  • Quenching & Filtration : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the precipitated inorganic salts and palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Isolation : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient, typically 95:5) to isolate the pure N-arylated product.

Protocol 2: Regioselective C-H Magnesiation and Electrophilic Trapping

Expertise & Causality : Direct C-H functionalization avoids the need for pre-halogenated precursors, streamlining library synthesis. By utilizing TMPMgCl·LiCl, the C-4 position (ortho to the directing lactam carbonyl) can be selectively deprotonated. Critical Insight: To prevent the base from simply deprotonating the acidic exocyclic 6-amino group, the amine must first be protected as a bis-Boc derivative prior to the metalation step.

Step-by-Step Methodology :

  • Amine Protection : Convert 6-Amino-2-ethylpyridazin-3(2H)-one to its N,N-di-Boc derivative using Boc2​O (2.5 equiv) and DMAP (0.1 equiv) in THF at room temperature for 4 hours. Isolate via standard aqueous workup.

  • Directed Ortho-Metalation (DoM) : Dissolve the protected pyridazinone (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under a strict argon atmosphere. Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Magnesiation : Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene). Stir the mixture at -40 °C for 30 minutes. Self-Validation: The formation of the magnesiated intermediate can be verified by quenching a 0.1 mL aliquot with iodine and observing the C-4 iodinated mass via LC-MS.

  • Electrophilic Trapping : Add the desired electrophile (e.g., an aromatic aldehyde, or an allyl bromide) (1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup : Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate.

  • Deprotection : Treat the crude mixture with TFA/DCM (1:4 v/v) for 2 hours at room temperature to quantitatively remove the Boc groups. Concentrate and purify via reverse-phase preparative HPLC to yield the C-4 functionalized derivative.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two divergent functionalization protocols.

ParameterProtocol 1: Exocyclic N-ArylationProtocol 2: Endocyclic C-H Magnesiation
Reaction Type Buchwald-Hartwig Cross-CouplingDirected Ortho-Metalation (DoM)
Target Site Exocyclic 6-Amino GroupEndocyclic C-4 Position
Catalyst / Reagent Pd2​(dba)3​ / XantphosTMPMgCl·LiCl (Knochel-Hauser Base)
Base / Additive Cs2​CO3​ None (Base acts as the metalating reagent)
Pre-requisite None (Direct coupling)N,N-di-Boc protection of the 6- NH2​ group
Typical Yield 75% – 88%60% – 82% (Calculated over 3 steps)
Primary Application Kinase inhibitor library synthesisAgrochemical & novel scaffold diversification

References

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology The Journal of Organic Chemistry URL:[Link]

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation The Journal of Organic Chemistry URL:[Link]

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH) Organic Letters URL:[Link]

Method

Applications of 6-Amino-2-ethylpyridazin-3(2H)-one in agrochemical synthesis

Application Note: 6-Amino-2-ethylpyridazin-3(2H)-one in Agrochemical Synthesis and Drug Development Executive Summary 6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1) is a highly versatile, privileged heterocyclic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Amino-2-ethylpyridazin-3(2H)-one in Agrochemical Synthesis and Drug Development

Executive Summary

6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1) is a highly versatile, privileged heterocyclic scaffold utilized extensively in the discovery and development of novel agrochemicals[1][2]. Characterized by its stable six-membered diazine ring, an electron-donating amino group at the C6 position, and a lipophilic ethyl substituent at the N2 position, this intermediate is a critical building block for synthesizing broad-spectrum herbicides, fungicides, and insecticides[3]. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for deploying this compound in modern agrochemical workflows.

Mechanistic Rationale in Agrochemical Design

The architectural design of 6-Amino-2-ethylpyridazin-3(2H)-one offers distinct advantages in structure-activity relationship (SAR) optimization for crop protection agents:

  • The N2-Ethyl Anchor: The ethyl group increases the molecule's overall lipophilicity, which is a critical parameter for cuticular penetration in plants and exoskeletal permeation in insects. Optimal lipophilicity ensures that the active ingredient reaches the target site effectively[4].

  • The C6-Amino Nucleophile: The primary amine serves as a highly reactive nucleophilic handle. It allows for rapid diversification via acylation, sulfonylation, or reductive amination, enabling the synthesis of diverse libraries of N-substituted pyridazinones[5].

  • Target Mimicry: The pyridazin-3(2H)-one core is a well-documented pharmacophore that mimics natural biological substrates. In herbicidal applications, derivatives of this core act as potent Photosystem II (PSII) inhibitors by competitively displacing plastoquinone, effectively disrupting photosynthesis and inducing fatal oxidative stress in weeds[6].

Physicochemical Profiling

Before initiating synthetic workflows, it is crucial to establish the baseline physicochemical properties of the starting material to ensure proper solvent selection and reaction condition optimization[1].

PropertyValueRelevance to Synthesis & Formulation
CAS Number 143128-76-1Compound identification and tracking.
Molecular Weight 139.16 g/mol Stoichiometric calculations for reagent equivalents.
Molecular Formula C6H9N3OElemental composition validation.
Topological Polar Surface Area 58.7 ŲPredicts membrane permeability in biological targets.
Hydrogen Bond Acceptors 2Influences solubility and target protein binding.
Exact Mass 139.07 DaHigh-resolution mass spectrometry (HRMS) validation.

Experimental Protocols (Self-Validating Systems)

The following protocols outline the transformation of 6-Amino-2-ethylpyridazin-3(2H)-one into advanced agrochemical intermediates. Every step includes in-process analytical controls to ensure the system is self-validating.

Protocol A: Synthesis of N-(2-ethyl-6-oxo-1,6-dihydropyridazin-3-yl)amides (Precursors to PSII Inhibitors)

Objective: Functionalize the C6-amino group via acylation to generate lipophilic herbicidal candidates.

  • Preparation: Dissolve 10 mmol (1.39 g) of 6-Amino-2-ethylpyridazin-3(2H)-one in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 15 mmol (2.1 mL) of triethylamine (TEA) as an acid scavenger.

    • Causality: TEA neutralizes the HCl byproduct generated during acylation. Without TEA, the basic C6-amino group of the starting material would become protonated, rendering it non-nucleophilic and stalling the reaction.

  • Acylation: Cool the mixture to 0°C. Dropwise, add 11 mmol of the desired acyl chloride (e.g., 4-chlorobenzoyl chloride) dissolved in 5 mL DCM over 15 minutes.

  • In-Process Control (IPC) & Validation: Stir the reaction at room temperature for 2 hours. Validate reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

    • Self-Validation: The disappearance of the highly polar, UV-active starting material spot (lower Rf) and the emergence of a less polar product spot (higher Rf) provides immediate visual validation of the acylation event.

  • Workup & Purification: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Synthesis of Bicyclic Triazolopyridazines (Fungicidal/Herbicidal Scaffolds)

Objective: Construct a fused [1,2,4]triazolo[4,3-b]pyridazine ring system, a known pharmacophore for potent agrochemicals[4].

  • Hydrazone Formation: React the amide intermediate from Protocol A with Lawesson's reagent to convert the carbonyl to a thiocarbonyl, followed by treatment with hydrazine hydrate (80%) in ethanol under reflux for 4 hours[5].

  • IPC: Monitor via LC-MS for the formation of the intermediate amidrazone.

  • Cyclization: Concentrate the mixture and reflux in triethyl orthoformate for 6 hours to facilitate dehydrative ring closure.

    • Causality: The use of triethyl orthoformate under reflux provides both the single-carbon electrophile and the dehydrating conditions necessary to drive the intramolecular condensation, forming the highly stable, aromatic triazole ring.

  • Isolation & Validation: Cool to room temperature, precipitate the product with ice water, and filter.

    • Self-Validation: LC-MS analysis of the isolated solid must show a mass shift of -18 Da (loss of water) compared to the amidrazone intermediate, confirming successful dehydrative ring closure.

Workflow and Mechanistic Visualizations

SyntheticWorkflow A 6-Amino-2-ethylpyridazin-3(2H)-one (Starting Material) B Electrophilic Substitution (Acylation/Sulfonylation) A->B Reagent: R-COCl / R-SO2Cl C Condensation / Ring Closure (Hydrazine + Orthoesters) A->C Reagent: Hydrazines / Heat D N-Substituted Pyridazinone Herbicides (PSII Inhibitors) B->D Yield > 80% E Triazolopyridazine Derivatives (PPO Inhibitors / Fungicides) C->E Yield 70-85%

Synthetic workflow for functionalizing 6-Amino-2-ethylpyridazin-3(2H)-one into agrochemicals.

PSII_Pathway A Pyridazinone Derivative B Plastoquinone (QB) Binding Site A->B Competitive Binding C D1 Protein (Photosystem II) B->C Displaces Native Ligand D Electron Transport Blockade C->D Inhibits E Oxidative Stress & Plant Death D->E ROS Generation

Mechanism of Photosystem II (PSII) inhibition by pyridazinone-derived herbicides.

References

  • [3] Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture | Source: SciSpace | URL: [Link]

  • [5] Title: Synthesis and chemistry of pyridazin-3(2H)-ones | Source: ScienceDirect | URL: [Link]

  • [4] Title: Synthesis and QSAR Study of novel 8-(3-(trifluoromethyl) phenyl)- 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-ones | Source: Arkivoc | URL: [Link]

Sources

Application

Application Note: Advanced Formulation and Permeability Enhancement Strategies for 6-Amino-2-ethylpyridazin-3(2H)-one

Executive Summary & Molecular Rationale The development of pyridazinone derivatives has garnered significant attention in medicinal chemistry, primarily due to their potent activity as phosphodiesterase (PDE) inhibitors—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The development of pyridazinone derivatives has garnered significant attention in medicinal chemistry, primarily due to their potent activity as phosphodiesterase (PDE) inhibitors—specifically targeting PDE4 for the treatment of respiratory and inflammatory diseases 12. However, the formulation of these compounds is historically plagued by extreme hydrophobicity, often requiring aggressive solubilizers like Tween-80 or complex polymeric micelles to achieve viable systemic exposure 34.

6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1) presents a radical departure from this structural norm 5. The presence of a primary amine and an ethyl group on the pyridazinone core drastically shifts its physicochemical profile. With a negative partition coefficient (XLogP3-AA: -0.7) and a high Topological Polar Surface Area (TPSA) relative to its small molecular weight, this compound is highly polar 5. Consequently, the formulation paradigm must pivot: the primary barrier is no longer solubility, but rather cellular permeability (BCS Class III behavior).

This Application Note details a specialized pre-formulation and lipid-based encapsulation strategy designed to shuttle this hydrophilic active pharmaceutical ingredient (API) across lipid bilayers to reach intracellular targets.

Physicochemical Profiling & Formulation Rationale

To design an effective delivery system, we must first analyze the fundamental properties of the API. Table 1 summarizes the quantitative data driving our formulation choices.

Table 1: Physicochemical Properties of 6-Amino-2-ethylpyridazin-3(2H)-one

PropertyValueImplication for Formulation Design
Molecular Weight 139.16 g/mol Small molecular size is favorable for high-efficiency aqueous core loading.
XLogP3-AA -0.7Highly hydrophilic; will not passively diffuse across cellular lipid bilayers.
TPSA 58.7 ŲStrong hydrogen bonding potential; requires shielding to prevent rapid systemic clearance.
H-Bond Donors/Acceptors 1 / 2Interacts strongly with aqueous vehicles; ideal for internal liposomal hydration phases.

Because the API cannot passively permeate cell membranes to inhibit intracellular enzymes like PDE4 6, we must engineer a synthetic lipid envelope. Liposomal encapsulation allows the hydrophilic API to be trapped in an aqueous core while the lipophilic exterior facilitates cellular endocytosis.

FormulationLogic A 6-Amino-2-ethylpyridazin-3(2H)-one (Hydrophilic API) B Physicochemical Profiling LogP: -0.7 | TPSA: 58.7 A->B C BCS Class III High Sol / Low Perm B->C D Permeability Enhancement Strategy Required C->D E Liposomal Encapsulation (Aqueous Core Loading) D->E

Fig 1. Logical decision tree for selecting liposomal encapsulation based on API properties.

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust formulation relies on self-validating methodologies. The following protocols are designed not just to execute a process, but to inherently verify the integrity of the data at every step.

Protocol A: Thermodynamic Solubility & LogD Profiling (Shake-Flask Method)

Before encapsulation, the exact partitioning behavior of the API at physiological pH must be verified.

  • Preparation: Prepare a 10 mM phosphate buffer (pH 7.4). Pre-saturate the buffer with n-octanol, and pre-saturate a separate volume of n-octanol with the buffer.

    • Causality: Mutual pre-saturation prevents volume shifts during the experiment, which would otherwise artificially skew concentration calculations.

  • Spiking: Dissolve exactly 2.0 mg of 6-Amino-2-ethylpyridazin-3(2H)-one in 5 mL of the aqueous phase. Add 5 mL of the octanol phase.

  • Equilibration: Agitate the biphasic system at 300 rpm at 37°C for 48 hours, followed by 24 hours of static settling.

    • Causality: The extended static period ensures complete micro-droplet separation, preventing emulsion artifacts from inflating the apparent solubility of either phase.

  • Quantification & Self-Validation System: Carefully extract aliquots from both layers. Quantify the API via HPLC-UV (λ = 254 nm).

    • Validation Check: Calculate the mass balance: (Mass_octanol + Mass_aqueous) / Mass_initial. A mass balance strictly ≥ 98% is required. If it falls below this threshold, it indicates API degradation, precipitation at the interface, or adsorption to the glass vial, rendering the LogD calculation invalid.

Protocol B: Active-Loaded Liposomal Formulation via Thin-Film Hydration

To overcome the permeability barrier, we encapsulate the API into rigid, sterically stabilized liposomes.

  • Lipid Film Formation: Dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol at a 70:30 molar ratio in chloroform.

    • Causality: DSPC is explicitly chosen for its high phase transition temperature (Tc = 55°C). At physiological temperature (37°C), the bilayer remains in a rigid "solid-gel" phase, preventing the highly water-soluble API from prematurely leaking out of the core. Cholesterol fills interstitial gaps between the DSPC tails, further tightening the membrane.

  • Solvent Evaporation: Remove the chloroform via rotary evaporation at 40°C under reduced pressure to form a thin, uniform lipid film. Dry under a nitrogen stream for 2 hours to remove trace solvent toxicity.

  • Hydration (API Loading): Hydrate the lipid film with a 15 mg/mL solution of the API in PBS (pH 7.4) at 60°C.

    • Causality: Hydration must occur above the DSPC transition temperature (55°C). This forces the lipids into a fluid-crystalline state, allowing them to spontaneously self-assemble into vesicles that engulf the aqueous API solution.

  • Extrusion: Pass the multilamellar vesicles 10 times through a 100 nm polycarbonate membrane using a heated extruder (60°C).

    • Causality: Extrusion forces the vesicles into a uniform, unilamellar state. Controlling the size to ~100 nm is critical for exploiting cellular endocytosis pathways and avoiding rapid clearance by the reticuloendothelial system (RES).

  • Purification (Dialysis): Dialyze the formulation against blank PBS for 24 hours (10 kDa MWCO) to remove unencapsulated API.

Workflow L Lipid Dissolution (DSPC + Cholesterol in Chloroform) F Rotary Evaporation (Thin Lipid Film Formation) L->F H Hydration (Add Aqueous API Solution at 60°C) F->H E Membrane Extrusion (Size Reduction to 100nm) H->E D Dialysis / SEC (Remove Unencapsulated API) E->D

Fig 2. Step-by-step workflow for liposomal encapsulation via thin-film hydration.

Intracellular Delivery Mechanism & Quality Control

Once formulated, the liposomal vehicle acts as a "Trojan Horse" for the hydrophilic pyridazinone derivative. The lipid exterior interacts with the cellular membrane, triggering endocytosis. As the endosome acidifies, the liposome destabilizes, releasing the API directly into the cytosol where it can interact with target enzymes.

Mechanism L Liposome-Encapsulated API E Cellular Endocytosis L->E ES Endosomal Escape E->ES R Cytosolic API Release ES->R T Intracellular Target (e.g., PDE4 Inhibition) R->T

Fig 3. Intracellular delivery pathway of the encapsulated pyridazinone derivative.

Analytical Validation & CQAs

To ensure the formulation is viable for downstream biological testing, the following Critical Quality Attributes (CQAs) must be validated.

Table 2: Critical Quality Attributes (CQAs) for Liposomal Formulation

ParameterTarget SpecificationAnalytical MethodCausality / Rationale
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)Optimal size for endocytotic uptake and extended systemic circulation.
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)Ensures uniform biodistribution and predictable API release kinetics.
Encapsulation Effic. (EE%) > 30%Dual HPLC-UV (post-lysis)Maximizes dose delivery. Self-validation: Compare intact vs. Triton X-100 lysed samples to ensure API is internalized, not surface-bound.
Zeta Potential -10 to -20 mVElectrophoretic Light ScatteringProvides electrostatic repulsion to prevent vesicle fusion and aggregation.

References

  • [3] King Saud University. Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H). Available at: [Link]

  • [1] Journal of Medicinal Chemistry (ACS). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Available at: [Link]

  • [2] PMC (NIH). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Available at:[Link]

  • [6] PMC (NIH). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Available at: [Link]

  • [4] Taylor & Francis. An Efficient Injectable Formulation with Block Copolymer Micelles for Hydrophobic Antitumor Candidate-Pyridazinone Derivatives. Available at:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 6-Amino-2-ethylpyridazin-3(2H)-one

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1) Strategic Importance & Process Overview Pyridazin-3(2H)-one scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1)

Strategic Importance & Process Overview

Pyridazin-3(2H)-one scaffolds are privileged pharmacophores in medicinal chemistry. They are frequently utilized as bio-isosteric alternatives in the development of vasorelaxants, antihypertensives, and targeted anti-cancer therapeutics[1]. The compound 6-Amino-2-ethylpyridazin-3(2H)-one serves as a highly versatile building block for these advanced active pharmaceutical ingredients (APIs).

Transitioning the synthesis of this intermediate from the discovery bench to a scalable industrial process requires overcoming two primary chemical challenges:

  • Regiocontrol: Achieving absolute selectivity during the N-alkylation of the tautomeric pyridazinone core[2].

  • Activation Energy Barriers: Driving the nucleophilic aromatic substitution (SNAr) of the unactivated C-6 chloride to completion without generating degradation byproducts[3].

This guide outlines a field-proven, three-step synthetic route optimized for high atom economy, safety, and scalability.

SynthesisWorkflow A 3,6-Dichloropyridazine (Starting Material) B 6-Chloro-3(2H)-pyridazinone (Intermediate 1) A->B AcOH, H2O Reflux, 12h C 6-Chloro-2-ethylpyridazin-3(2H)-one (Intermediate 2) B->C EtI, K2CO3 DMF, 60°C D 6-Amino-2-ethylpyridazin-3(2H)-one (Target Product) C->D NH3/EtOH Autoclave, 140°C

Three-step scalable synthesis workflow for 6-Amino-2-ethylpyridazin-3(2H)-one.

Process Chemistry & Causality

Regioselective N-Alkylation (Step 2)

Pyridazinones exhibit lactam-lactim tautomerism, presenting competing N- and O-nucleophilic sites. To prevent the formation of the unwanted O-alkylated impurity (3-chloro-6-ethoxypyridazine), we leverage the Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is a softer nucleophile compared to the oxygen atom. By utilizing a mild, relatively soft base like Potassium Carbonate (K2CO3) in a polar aprotic solvent like Dimethylformamide (DMF), the potassium cation is heavily solvated. This leaves the pyridazinone anion highly nucleophilic, thermodynamically favoring N-alkylation[1].

Regioselectivity A 6-Chloro-3(2H)-pyridazinone (Lactam-Lactim Tautomers) B N-Alkylation (Major Product) 6-Chloro-2-ethylpyridazin-3(2H)-one A->B K2CO3 (Soft Base) DMF (Polar Aprotic) C O-Alkylation (Minor Impurity) 3-Chloro-6-ethoxypyridazine A->C Ag2CO3 (Hard Base) Toluene (Non-polar)

Reaction causality and solvent/base influence on N- vs O-alkylation regioselectivity.
Amination via SNAr (Step 3)

The displacement of the C-6 chloride by ammonia is notoriously sluggish. The electron-rich nature of the lactam-bearing pyridazine ring raises the activation energy required to form the intermediate Meisenheimer complex[4]. Standard reflux conditions will fail. High-pressure autoclaving with ethanolic ammonia at elevated temperatures (140 °C) is strictly required to maintain the dissolved ammonia concentration and force the reaction to completion.

Quantitative Data & Process Optimization

The following tables summarize the optimization data used to establish the standard operating procedures.

Table 1: Solvent and Base Screening for N-Alkylation (Intermediate 2)

SolventBaseTemp (°C)N-Alkylation (%)O-Alkylation (%)Yield (%)
TolueneAg2CO380158542
AcetoneK2CO356782265
THFNaH0 to 25604058
DMF K2CO3 60 >98 <2 92

Table 2: Temperature & Pressure Optimization for Amination (Target Product)

ReagentTemp (°C)Pressure (psi)Time (h)Conversion (%)Purity (HPLC)
Aq. NH3 (28%)10040244588%
NH3 in MeOH120150188292%
NH3 in EtOH 140 250 14 >99 98.5%

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 6-Chloro-2-ethylpyridazin-3(2H)-one

This protocol includes built-in visual and analytical validation checkpoints to ensure process integrity.

  • Reactor Preparation: Charge a clean, dry 10 L jacketed glass reactor with 6-chloro-3(2H)-pyridazinone (1.0 kg, 7.66 mol) and anhydrous DMF (5.0 L). Stir at 250 rpm until complete dissolution is achieved.

  • Base Addition: Add finely powdered anhydrous K2CO3 (1.58 kg, 11.49 mol, 1.5 eq) in portions over 15 minutes.

    • Self-Validation Check: The suspension will turn slightly yellow. Ensure the internal temperature does not exceed 30 °C during addition.

  • Alkylation: Add Ethyl Iodide (EtI) (1.31 kg, 8.42 mol, 1.1 eq) dropwise via an addition funnel over 1 hour.

  • Heating & IPC: Heat the jacket to maintain an internal temperature of 60 °C for 6 hours.

    • In-Process Control (IPC): Sample the reaction mixture, dilute with MeOH, and analyze via HPLC-UV (254 nm). The reaction is deemed complete when the starting material peak is < 1.0% AUC.

  • Workup & Isolation: Cool the reactor to 10 °C. Quench the reaction by slowly adding 15 L of ice-cold purified water.

    • Self-Validation Check: A white to off-white precipitate will immediately form. If the product oils out, seed crystals must be added.

  • Filtration: Filter the solid through a Nutsche filter, wash with cold water (3 x 2 L) to remove residual DMF and inorganic salts, and dry under vacuum at 45 °C to constant weight.

    • Expected Yield: ~1.11 kg (92%).

Protocol B: High-Pressure Amination to 6-Amino-2-ethylpyridazin-3(2H)-one

Caution: This step utilizes high-pressure ammonia. Ensure the autoclave is rated for at least 500 psi and is operated behind a blast shield.

  • Autoclave Charging: Charge a 5 L Hastelloy autoclave with 6-chloro-2-ethylpyridazin-3(2H)-one (500 g, 3.15 mol) and a 20% (w/w) solution of ammonia in ethanol (2.5 L).

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen gas three times to displace oxygen.

  • Pressurization & Heating: Stir at 400 rpm. Gradually heat the vessel to an internal temperature of 140 °C.

    • Self-Validation Check: As the temperature rises, the internal pressure will increase to approximately 250-300 psi. If pressure drops unexpectedly, abort the run immediately as this indicates a seal failure.

  • Reaction Monitoring: Maintain at 140 °C for 14 hours.

  • Cooling & Venting: Cool the reactor to 20 °C. Crucial: Slowly vent the excess ammonia gas through an acid scrubber system (e.g., 2M H2SO4) until the vessel reaches atmospheric pressure.

  • Crystallization: Transfer the ethanolic solution to a rotary evaporator and concentrate to 30% of its original volume. Cool the concentrate to 0-5 °C for 4 hours to induce crystallization.

    • Self-Validation Check: A color change from pale yellow to deep amber in the mother liquor is normal and indicates the displacement of the chloride. The product crystals should be off-white.

  • Isolation: Filter the crystals, wash with ice-cold ethanol (200 mL), and dry in a vacuum oven at 50 °C.

    • Expected Yield: ~370 g (84%). Purity > 98.5% by HPLC.

References

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information (NIH/PMC).
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Center for Biotechnology Information (NIH/PMC).

Sources

Application

Advanced Cross-Coupling Strategies Utilizing 6-Amino-2-ethylpyridazin-3(2H)-one: A Guide for Medicinal Chemists

Introduction: The Pyridazinone Core in Modern Drug Discovery The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazinone Core in Modern Drug Discovery

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic motif, characterized by a six-membered ring with two adjacent nitrogen atoms and a ketone functionality, serves as a versatile template for the development of novel therapeutics targeting a wide array of diseases. The inherent electronic properties and the ability of the pyridazinone core to participate in crucial hydrogen bonding interactions make it an attractive framework for designing potent and selective inhibitors of various enzymes and receptors.[3] Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular-protective effects.[1][2]

6-Amino-2-ethylpyridazin-3(2H)-one is a particularly valuable building block for the synthesis of compound libraries aimed at drug discovery. The presence of a primary amino group at the 6-position and an ethyl group at the 2-position provides two distinct points for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This guide provides detailed application notes and protocols for the strategic derivatization of 6-Amino-2-ethylpyridazin-3(2H)-one through palladium-catalyzed cross-coupling reactions, a powerful set of tools for the construction of complex molecular architectures.

Strategic Halogenation: Preparing the Cross-Coupling Precursor

To employ 6-Amino-2-ethylpyridazin-3(2H)-one in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, it is first necessary to introduce a leaving group, typically a halogen, onto the pyridazinone ring. Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for this purpose.

Causality of Halogenation Strategy

The pyridazinone ring, while containing heteroatoms, can be challenging to functionalize directly via classical electrophilic aromatic substitution due to the electronic nature of the heterocycle. Modern transition-metal-catalyzed C-H activation provides a powerful alternative, offering high regioselectivity. The choice of N-halosuccinimide (NBS for bromination, NCS for chlorination) as the halogen source is predicated on its ease of handling and its ability to participate in these catalytic cycles under relatively mild conditions. The regioselectivity of the halogenation is often directed by the inherent electronic biases of the substituted pyridazinone ring or can be controlled by a directing group effect. For the 6-Amino-2-ethylpyridazin-3(2H)-one, halogenation is anticipated to occur at the C4 or C5 position.

Protocol 1: Direct C-H Bromination of 6-Amino-2-ethylpyridazin-3(2H)-one

This protocol describes the regioselective bromination of 6-Amino-2-ethylpyridazin-3(2H)-one at the C5 position, a common site for electrophilic attack on such systems.

Materials:

  • 6-Amino-2-ethylpyridazin-3(2H)-one

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Amino-2-ethylpyridazin-3(2H)-one (1.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-6-amino-2-ethylpyridazin-3(2H)-one.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that enables the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a workhorse in modern organic synthesis and drug discovery.

Mechanistic Considerations and Component Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

  • Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For electron-rich heterocyclic halides, catalysts with electron-rich and bulky phosphine ligands, such as those based on Buchwald's or Hartwig's systems, are often effective. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and robust catalyst.

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.

  • Solvent: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water and toluene/ethanol/water.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst & Solvent inert->catalyst heat Heat and Stir (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify isolate Isolate Pure Product purify->isolate

Caption: A typical workflow for Suzuki coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-6-amino-2-ethylpyridazin-3(2H)-one

This protocol describes a general method for the synthesis of 6-amino-2-ethyl-5-arylpyridazin-3(2H)-ones.

Materials:

  • 5-Bromo-6-amino-2-ethylpyridazin-3(2H)-one

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried Schlenk tube, combine 5-bromo-6-amino-2-ethylpyridazin-3(2H)-one (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 6-amino-2-ethyl-5-arylpyridazin-3(2H)-one.

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O90885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/EtOH/H₂O100692
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Dioxane/H₂O951278
42-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O901081

Note: The yields presented are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[5] This reaction has become indispensable in medicinal chemistry for the synthesis of anilines and other N-arylated compounds, which are common motifs in pharmaceuticals.

Rationale for Reagent Selection

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Catalyst/Ligand System: The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination (R₂NH) PdII_complex->Amine_Coord Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->Amine_Complex Deprotonation Deprotonation (-HX) Amine_Complex->Deprotonation Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-6-amino-2-ethylpyridazin-3(2H)-one

This protocol provides a general procedure for the N-arylation of 5-bromo-6-amino-2-ethylpyridazin-3(2H)-one with various amines.

Materials:

  • 5-Bromo-6-amino-2-ethylpyridazin-3(2H)-one

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for 10 minutes to form the active catalyst.

  • In a separate flask, combine 5-bromo-6-amino-2-ethylpyridazin-3(2H)-one (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • Transfer the catalyst solution to the flask containing the substrates and base via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-amino-2-ethylpyridazin-3(2H)-one derivative.

EntryAmineCatalyst/Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XPhos (2/4)NaOtBu (1.5)Toluene1001288
2MorpholinePd(OAc)₂/RuPhos (2/4)LHMDS (1.6)Dioxane1101882
3BenzylaminePd₂(dba)₃/SPhos (2/4)NaOtBu (1.5)Toluene1001091
4IndolePd(OAc)₂/XPhos (2/4)K₃PO₄ (3)Dioxane1102475

Note: The yields presented are representative and may vary depending on the specific substrate and reaction conditions.

Conclusion

The strategic functionalization of 6-Amino-2-ethylpyridazin-3(2H)-one via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel and diverse compound libraries for drug discovery. By first introducing a halogen handle through direct C-H activation, the pyridazinone core can be readily elaborated using robust and well-established methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the vast chemical space around this privileged scaffold, ultimately accelerating the development of new therapeutic agents.

References

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 2014, 6(12):297-310.
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 2025, 26(8), 3806.
  • Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine. BenchChem.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 2024, 15, 123-145.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2024, 15(1), 108-114.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Rhodium(III)-Catalyzed Directed C-H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted Benzimidazoles. Chemistry – An Asian Journal, 2017, 12(21), 2804-2808.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
  • Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology, 2001, 53(7), 981-985.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 2018, 23(4), 834.
  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 2010, 15(3), 1836-1863.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018, 14, 997-1004.
  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 2022, 13, 4403-4409.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 2017, 7, 4286.
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in W
  • Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3. Beilstein Journal of Organic Chemistry, 2021, 17, 1076-1082.
  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 2025, 30(1), 227.
  • Heterogenous Palladium‐Catalyzed C H Functionalization Reactions. Chemistry – An Asian Journal, 2021, 16(1), 2-16.
  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(10), 1509-1513.
  • Palladium-Catalyzed Dual C-H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions. The Journal of Organic Chemistry, 2024, 89(3), 2014-2023.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The palladium(ii)-catalyzed regioselective ortho-C–H bromination/iodination of arylacetamides with in situ generated imidic acid as the directing group: mechanistic exploration. Organic & Biomolecular Chemistry, 2019, 17, 894-900.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 6-Amino-2-ethylpyridazin-3(2H)-one synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals scaling up the synthesis of 6-Amino-2-ethylpyridazin-3(2H)-one (CAS 143128-76-1)[1], you are likely encountering yield-limiting b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scaling up the synthesis of 6-Amino-2-ethylpyridazin-3(2H)-one (CAS 143128-76-1)[1], you are likely encountering yield-limiting bottlenecks. Pyridazin-3(2H)-ones are highly versatile scaffolds in pharmaceutical development[2], but their synthesis presents specific chemoselectivity and reactivity challenges.

This guide deconstructs the two most problematic steps in this pathway: the regioselective N-alkylation of the ambident pyridazinone core and the sluggish nucleophilic aromatic substitution (SNAr) required for amination.

Mechanistic Overview & Synthetic Workflow

To establish a baseline for troubleshooting, we must first map the optimal synthetic route. The most reliable approach avoids direct alkylation of 6-amino-pyridazin-3(2H)-one (which leads to exocyclic amine alkylation) and instead utilizes 3,6-dichloropyridazine as the starting material[3].

SynthesisRoutes Start 3,6-Dichloropyridazine (Starting Material) Step1 Hydrolysis (AcOH / H2O) Start->Step1 Int1 6-Chloro-pyridazin-3(2H)-one (Intermediate 1) Step1->Int1 Split Int1->Split Step2A N-Alkylation (EtI, Cs2CO3) Target Pathway Split->Step2A Preferred Step2B O-Alkylation Side Reaction Split->Step2B Competes Int2 6-Chloro-2-ethylpyridazin-3(2H)-one (Intermediate 2) Step2A->Int2 Byproduct 3-Ethoxy-6-chloropyridazine (Waste) Step2B->Byproduct Step3 Amination (NH3/MeOH, 130°C) High Pressure Int2->Step3 Product 6-Amino-2-ethylpyridazin-3(2H)-one (Final Product) Step3->Product

Workflow for 6-Amino-2-ethylpyridazin-3(2H)-one synthesis highlighting the regioselectivity branch.

Troubleshooting Guide & FAQs

Q1: During the ethylation of 6-chloro-pyridazin-3(2H)-one, my yield of the N-alkylated product is below 50%, and I am seeing a major byproduct. What is causing this, and how can I fix it?

Causality & Expert Insight: You are encountering a classic ambident nucleophile problem. The deprotonated pyridazinone ring can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)[4]. Oxygen is a "harder" nucleophile, while nitrogen is "softer." If you use a hard base (like NaH) in a less polar solvent (like THF), the counterion remains tightly coordinated to the nitrogen, exposing the oxygen and driving O-alkylation.

Solution: To maximize N-alkylation, you must use a soft electrophile (Ethyl Iodide over Ethyl Chloride) and a base with a large, diffuse cation (like Cs2CO3) in a polar aprotic solvent (DMF). This fully dissociates the ion pair, allowing the thermodynamically favored N-alkylation to dominate.

Table 1: Effect of Base and Solvent on N- vs O-Alkylation Regioselectivity

Base (1.5 eq)SolventTemp (°C)N:O Ratio (HPLC)Isolated Yield (N-Alkyl)
NaHTHF0 to 2545:5538%
K2CO3Acetone56 (reflux)70:3062%
K2CO3DMF8085:1578%
Cs2CO3DMF8095:589%

Q2: The final amination step (converting the 6-chloro group to a 6-amino group) is stalling at 30-40% conversion even after 24 hours at reflux. Why is the chloride so unreactive?

Causality & Expert Insight: While 3,6-dichloropyridazine undergoes SNAr relatively easily, the intermediate 6-chloro-2-ethylpyridazin-3(2H)-one does not. The introduction of the lactam moiety significantly alters the electronics of the ring. The lone pair on the N2 nitrogen delocalizes into the ring, increasing electron density at the C6 position and severely reducing its electrophilicity. Standard aqueous ammonia at atmospheric reflux will not provide enough energy to overcome this activation barrier.

Solution: You must move to a sealed autoclave system to achieve temperatures well above the boiling point of the solvent, thereby increasing the collision energy. Alternatively, the synthesis of pyridazinone derivatives is frequently enhanced through transition-metal catalytic strategies (e.g., Buchwald-Hartwig amination)[5].

Table 2: Optimization of Amination Conditions for 6-Chloro-2-ethylpyridazin-3(2H)-one

ReagentCatalyst / AdditiveTemp (°C)PressureConversion (24h)
NH4OH (28% aq)None80Atmospheric< 10%
NH4OH (28% aq)None130Sealed Autoclave85%
NH3 in MeOH (7N)None130Sealed Autoclave92%
NH3 (gas)Pd2(dba)3 / tBuBrettPhos1005 bar> 98%

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Built-in analytical checkpoints guarantee that you can verify the success of each step before proceeding.

Protocol 1: Regioselective N-Ethylation

Objective: Synthesis of 6-Chloro-2-ethylpyridazin-3(2H)-one.

  • Preparation: Charge a dry, argon-purged flask with 6-chloro-pyridazin-3(2H)-one (1.0 eq) and anhydrous DMF (10 volumes).

  • Enolate Formation: Add Cs2CO3 (1.5 eq) in one portion. Stir at room temperature for 15 minutes. Self-Validation: The solution will transition from clear to a pale yellow suspension as the enolate forms.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise over 10 minutes. Heat the reaction mixture to 80°C for 4 hours.

  • Monitoring: Pull a 50 µL aliquot and analyze via HPLC (UV detection at 254 nm). Self-Validation: On a reverse-phase C18 column, the desired N-alkylated product will elute earlier (more polar) than the O-alkylated byproduct. Proceed to workup when the starting material peak is < 2%.

  • Workup: Quench the reaction by pouring it into crushed ice water (30 volumes). Extract with Ethyl Acetate (3 x 10 volumes).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 5 volumes). This step is critical; residual DMF will inhibit crystallization.

  • Isolation: Dry over Na2SO4, concentrate under reduced pressure, and recrystallize from Ethanol/Water (1:3) to afford the pure product.

Protocol 2: High-Pressure Amination

Objective: Synthesis of 6-Amino-2-ethylpyridazin-3(2H)-one.

  • Preparation: In a Hastelloy or heavy-walled stainless-steel autoclave, suspend 6-chloro-2-ethylpyridazin-3(2H)-one (1.0 eq) in a 7N solution of ammonia in methanol (15 volumes).

  • Purging: Seal the reactor. Purge the headspace with nitrogen gas three times to remove oxygen and prevent oxidative degradation of the product.

  • Reaction: Heat the vessel to 130°C. Self-Validation: Monitor the pressure gauge; internal pressure should stabilize between 10-15 bar. Maintain heating and stirring for 18-24 hours.

  • Venting: Cool the reactor strictly to room temperature (or below 20°C) before carefully venting the excess ammonia gas through an acid scrubber system.

  • Isolation: Concentrate the methanolic mixture under reduced pressure to yield a crude solid (product + NH4Cl salts).

  • Purification: Resuspend the crude solid in ice-cold water (5 volumes) and stir for 30 minutes to dissolve the inorganic salts. Filter the suspension, wash the filter cake with cold water, and dry under high vacuum at 50°C to yield the final 6-Amino-2-ethylpyridazin-3(2H)-one[6].

References

1.3 Liu, X., et al. "Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease." European Journal of Medicinal Chemistry, 2022 Feb 15; 230:114098. URL:[Link]

1.4 ScienceDirect. "Synthesis and chemistry of pyridazin-3(2H)-ones." Tetrahedron, Volume 69, Issue 36. URL:[Link]

1.5 ResearchGate. "Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones." Journal of Combinatorial Chemistry. URL: [Link]

1.6 National Institutes of Health (PMC). "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 6-Amino-2-ethylpyridazin-3(2H)-one

Welcome to the advanced troubleshooting and methodology center for the crystallization of 6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1). This guide is designed for researchers, application scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the crystallization of 6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1). This guide is designed for researchers, application scientists, and drug development professionals who require robust, scalable, and high-purity isolation strategies for pyridazinone derivatives.

Mechanistic Overview

6-Amino-2-ethylpyridazin-3(2H)-one is a synthetic pyridazinone derivative with a molecular weight of 139.16 g/mol [1]. Its structure presents a unique crystallization challenge: it combines a rigid, planar, hydrogen-bonding core (a 6-amino donor and 3-oxo/ring nitrogen acceptors) with a flexible, lipophilic ethyl chain[1]. This structural dichotomy frequently leads to complex phase behaviors during isolation, including Liquid-Liquid Phase Separation (LLPS, or "oiling out") and polymorphism[2][3].

Troubleshooting Guide & FAQs

Q1: During cooling crystallization, my solution forms a cloudy emulsion instead of a crystalline suspension. Why does this happen, and how can I fix it? Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2][4]. This occurs when the system experiences high supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered by the flexible ethyl group[2]. Thermodynamically, the Gibbs free energy of mixing favors the separation of a solute-rich liquid phase (oil) before the crystalline phase can nucleate[5]. Oiling out is highly detrimental as the oil droplets act as a powerful solvent for unwanted impurities, bypassing the rejection process of slow particle growth[2][6]. Solution:

  • Seeding Strategy: Introduce a high load of large seed crystals (e.g., 5% w/w) at the upper edge of the metastable zone before the LLPS boundary is crossed[5].

  • Thermal Control: Reduce the cooling rate to 0.1 °C/min to prevent the rapid accumulation of supersaturation[5].

  • Solvent Adjustment: Shift the solvent composition to increase the solubility curve's distance from the spinodal decomposition boundary[6].

Q2: I am isolating the product, but DSC and XRPD analyses show inconsistent melting points and diffraction patterns across different batches. What is the root cause? Causality: Pyridazin-3(2H)-ones are highly prone to polymorphism due to their versatile hydrogen-bonding networks[3]. The 6-amino group and the carbonyl oxygen can form various supramolecular synthons—such as infinite C(7) chains or discrete R22​(8) dimers—depending on the solvent environment and nucleation temperature[7]. Variations in your cooling profile or solvent ratios (e.g., trace water in ethanol) dictate which hydrogen-bond network nucleates first. Solution: Establish a strict, self-validating thermodynamic control protocol. Always nucleate at a fixed temperature using identical solvent ratios. Avoid highly polar protic solvents like pure methanol if you are trying to isolate the thermodynamically stable anhydrous form, as protic solvents can disrupt the internal O−H⋯N or N−H⋯O bonding networks[7].

Q3: The isolated crystals are extremely fine needles that block the filter and trap mother liquor. How can I improve the crystal morphology? Causality: The planar pyridazinone ring strongly favors rapid anisotropic growth along the π−π stacking axis, resulting in acicular (needle-like) crystals. Fast cooling exacerbates this by driving rapid growth on the highest-energy crystal faces. Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature of the slurry just below the solubility limit, you force the dissolution of the fine, high-surface-energy needles and promote the growth of wider, more thermodynamically stable prism-like crystals.

Data Presentation: Solvent System Selection

The selection of the solvent system dictates the phase diagram trajectory. Below is a summary of empirical solvent choices for 6-Amino-2-ethylpyridazin-3(2H)-one crystallization.

Solvent SystemRatio (v/v)LLPS (Oiling Out) RiskPolymorph ControlRecommended Application
Ethanol / Water50:50High [5]ModeratePrimary crystallization from crude synthesis. Requires strict seeding[5].
Ethyl Acetate / Heptane30:70ModerateGoodImpurity purging. The lipophilic heptane helps reject polar byproducts.
Isopropanol (IPA)100%LowExcellent Final polishing step to ensure a single, thermodynamically stable polymorph.

Experimental Protocol: Seeded Cooling Crystallization

This self-validating protocol utilizes an Ethanol/Water system, engineered to bypass the LLPS boundary and ensure high-purity isolation[5].

Step 1: Dissolution Charge the reactor with 6-Amino-2-ethylpyridazin-3(2H)-one and a 50:50 v/v mixture of Ethanol/Water (approx. 5 volumes). Heat the suspension to 55 °C under agitation (450 rpm) until complete dissolution is achieved[5]. Hold for 15 minutes.

Step 2: Clarification & Metastable Zone Entry Polish-filter the hot solution to remove foreign particulates (which can act as heterogeneous nucleation sites for unwanted polymorphs). Cool the clarified solution at a rate of 0.5 °C/min to 40 °C.

Step 3: Seeding (Critical Step) At 40 °C, introduce 5% w/w of pre-milled, pure seed crystals (target size: 100–150 μm)[5]. Self-Validation: Monitor the reactor using an in-line FBRM (Focused Beam Reflectance Measurement) probe. You must observe a stable chord length distribution for 30 minutes, confirming that the seeds are not dissolving and that oil droplets are not forming[5].

Step 4: Controlled Desupersaturation Cool the seeded solution from 40 °C to 5 °C at a strictly controlled rate of 0.1 °C/min [5]. This slow rate allows solute molecules to integrate into the existing crystal lattice rather than crashing out as an emulsion[2].

Step 5: Slurry Maturation (Ostwald Ripening) Upon reaching 5 °C, hold the slurry for 2 hours. Heat back to 25 °C at 0.5 °C/min, hold for 1 hour, and cool back to 5 °C at 0.2 °C/min. This thermal cycle digests fine needles and increases the aspect ratio of the bulk crystals.

Step 6: Isolation Filter the suspension under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5 °C) 20:80 v/v Ethanol/Water. Dry under vacuum at 45 °C until constant weight is achieved.

Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Start Crystallization: 6-Amino-2-ethylpyridazin-3(2H)-one Dissolution Dissolve in Primary Solvent (e.g., EtOH/Water at 55 °C) Start->Dissolution Cooling Initiate Cooling (0.1 - 0.5 °C/min) Dissolution->Cooling CheckLLPS Does the solution oil out (LLPS)? Cooling->CheckLLPS LLPS_Yes Oiling Out Detected (Emulsion Forms) CheckLLPS->LLPS_Yes Yes CheckMorph Are crystals needle-like/filtering poorly? CheckLLPS->CheckMorph No LLPS_Fix Add 5% w/w Seed Crystals Reduce Cooling to 0.1 °C/min LLPS_Yes->LLPS_Fix LLPS_Fix->Cooling Morph_Yes Acicular (Needle) Growth CheckMorph->Morph_Yes Yes CheckPoly Is XRPD/DSC consistent? CheckMorph->CheckPoly No Morph_Fix Implement Temperature Cycling (Ostwald Ripening) Morph_Yes->Morph_Fix Morph_Fix->CheckPoly Poly_No Polymorphic Mixture CheckPoly->Poly_No No Success High-Purity, Filterable Target Polymorph CheckPoly->Success Yes Poly_Fix Strictly Control Nucleation Temp & Solvent Ratio Poly_No->Poly_Fix Poly_Fix->Dissolution

Fig 1: Troubleshooting workflow for the crystallization of 6-Amino-2-ethylpyridazin-3(2H)-one.

Sources

Optimization

Overcoming steric hindrance in 6-Amino-2-ethylpyridazin-3(2H)-one functionalization

Technical Support Center: Functionalization of 6-Amino-2-ethylpyridazin-3(2H)-one Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with the 6-Amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Functionalization of 6-Amino-2-ethylpyridazin-3(2H)-one

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with the 6-Amino-2-ethylpyridazin-3(2H)-one scaffold. This pyridazinone core is a valuable building block in medicinal chemistry, appearing in compounds with a range of biological activities.[1][2] However, its functionalization, particularly at the 6-amino position, is frequently complicated by significant steric hindrance. This guide provides in-depth, practical solutions to common experimental challenges in a direct question-and-answer format.

The Core Challenge: Understanding Steric Hindrance in the Pyridazinone Core

The primary obstacle in derivatizing the 6-amino group is its sterically congested environment. The N2-ethyl group and the adjacent carbonyl on the pyridazinone ring create a crowded pocket that restricts the approach of reagents and catalysts. This spatial blocking, or steric hindrance, can dramatically lower reaction rates and yields.[3] It is a classic case where the local geometry around the reactive site governs the outcome of a chemical transformation.[4][5]

Caption: Steric hindrance at the 6-amino position.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the functionalization of the 6-amino group.

Section 1: N-Acylation Reactions

Question 1: My standard N-acylation reaction with an acyl chloride is giving less than 10% yield. What is the primary cause and how do I fix it?

Answer: This is a classic symptom of severe steric hindrance. The nucleophilicity of the 6-amino group is sufficient, but its access is physically blocked. Acyl chlorides, while reactive, are often not electrophilic enough to overcome this barrier under standard conditions. Furthermore, the reaction can be hampered by the formation of non-productive intermediates.

Recommended Solutions:

  • Switch to a More Reactive Acylating Agent: Move from acyl chlorides to acid anhydrides. The leaving group (a carboxylate) is better, and the reaction can be more favorable.

  • Employ a Nucleophilic Catalyst: Add 10-20 mol% of 4-Dimethylaminopyridine (DMAP). DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent and can overcome the steric barrier.

  • Use a Non-Nucleophilic Hindered Base: Standard bases like triethylamine can compete as nucleophiles. Instead, use a base like 2,6-lutidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to scavenge the acid byproduct without interfering.[6]

  • Consider Dual Activation with Lewis Acids: For extremely challenging acylations, a method using MgBr₂·OEt₂ can be effective. This Lewis acid activates both the amide nitrogen and the acid anhydride, facilitating the reaction under milder conditions.[7]

Issue Probable Cause Recommended Solution
Low to no product formationInsufficient reactivity of acylating agent due to steric block.Use an acid anhydride with a catalytic amount of DMAP.
Complex mixture of byproductsSide reactions due to high temperatures or competitive base nucleophilicity.Use a non-nucleophilic base (e.g., 2,6-lutidine) and optimize temperature carefully.
Starting material remainsPoor activation of the amino group or acylating agent.Consider a stronger coupling agent (HATU, HOBt) or a Lewis acid-mediated approach (MgBr₂·OEt₂).[7][8]
Section 2: N-Alkylation Reactions

Question 2: I am trying to perform an N-alkylation with a secondary alkyl bromide, but I only observe starting material or elimination byproducts. Why is a standard Sₙ2 reaction failing?

Answer: The Sₙ2 mechanism is exceptionally sensitive to steric hindrance at both the nucleophile and the electrophile.[4] The congested 6-amino group is a poor Sₙ2 nucleophile, and its reaction with a bulky secondary alkyl halide is kinetically disfavored. At elevated temperatures needed to force the reaction, the halide often undergoes elimination instead.

Recommended Solutions:

  • Switch to Reductive Amination: This two-step, one-pot procedure bypasses the Sₙ2 pathway. First, condense the 6-amino-2-ethylpyridazin-3(2H)-one with a suitable ketone or aldehyde to form an imine/enamine intermediate. Then, in the same pot, reduce the intermediate using a sterically forgiving reducing agent like sodium triacetoxyborohydride (STAB-H).[6] Water removal using molecular sieves can help drive the initial condensation.[6]

  • Utilize Modern Catalytic Methods: For substrates where a corresponding carbonyl is not available, consider advanced N-alkylation protocols that proceed through radical intermediates. Metallaphotoredox catalysis using a copper/iridium dual system can activate alkyl halides via a Halogen-Atom Transfer (HAT) mechanism, allowing them to couple with the amine without the steric constraints of an Sₙ2 transition state.[9]

Issue Probable Cause Recommended Solution
No reaction with alkyl halidesSₙ2 pathway is kinetically prohibited by steric clash.Change strategy to Reductive Amination or a radical-based cross-coupling.
Only elimination of alkyl halide observedReaction conditions (heat, base) favor elimination over substitution.Use the milder, non-basic conditions of Reductive Amination with STAB-H.
Low yield in reductive aminationIncomplete imine formation.Use a Lewis acid catalyst (e.g., TiCl₄) to activate the carbonyl and add molecular sieves to remove water.[6]
Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Question 3: My Buchwald-Hartwig amination to couple an aryl bromide to the 6-amino position is inefficient. What are the most critical parameters to optimize?

Answer: Palladium-catalyzed C-N cross-coupling reactions are powerful but highly dependent on the coordination environment of the palladium center.[10][11][12] With a sterically hindered nucleophile like 6-amino-2-ethylpyridazin-3(2H)-one, the final reductive elimination step to form the C-N bond is often the rate-limiting and most challenging step. The choice of ligand is paramount to success.

Optimization Strategy:

  • Ligand Selection is Critical: Standard phosphine ligands (e.g., PPh₃) will fail. You must use bulky, electron-rich biaryl phosphine ligands. These ligands form a coordinatively unsaturated, reactive Pd-center and possess the steric bulk to promote the difficult reductive elimination step.

    • First-line choices: XPhos, RuPhos, BrettPhos.

    • Rationale: Their bulk forces the aryl group and the amido group into proximity on the metal center, facilitating bond formation.

  • Base and Solvent Choice: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. The reaction must be run under strictly anhydrous conditions in an apolar solvent like toluene or dioxane.

start Low Yield in Functionalization q_type What is the reaction type? start->q_type acylation N-Acylation q_type->acylation Acylation alkylation N-Alkylation q_type->alkylation Alkylation coupling Pd Cross-Coupling q_type->coupling Coupling sol_acyl 1. Use Anhydride + DMAP 2. Use Hindered Base (2,6-Lutidine) 3. Increase Temperature Carefully acylation->sol_acyl sol_alkyl 1. Switch to Reductive Amination (Aldehyde/Ketone + STAB) 2. Consider Metallaphotoredox Catalysis alkylation->sol_alkyl sol_couple 1. Use Bulky Ligand (XPhos, RuPhos) 2. Use Modern Precatalyst (G3/G4) 3. Use Strong Base (NaOtBu) coupling->sol_couple

Caption: Troubleshooting workflow for functionalization.

Experimental Protocols

Protocol 1: DMAP-Catalyzed N-Acylation with Acetic Anhydride
  • To a stirred solution of 6-Amino-2-ethylpyridazin-3(2H)-one (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M), add 2,6-lutidine (1.5 equiv).

  • Add 4-Dimethylaminopyridine (DMAP) (0.15 equiv) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 equiv) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination with a Hindered Ketone (e.g., Cyclohexanone)
  • To a flask containing 6-Amino-2-ethylpyridazin-3(2H)-one (1.0 equiv) and activated 4Å molecular sieves, add anhydrous Dichloroethane (DCE, 0.1 M).

  • Add cyclohexanone (1.1 equiv) followed by acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB-H) (1.5 equiv) portion-wise over 10 minutes.

  • Stir at room temperature for 16 hours or until completion as monitored by LC-MS.

  • Quench carefully by adding saturated aqueous NaHCO₃ solution.

  • Filter off the molecular sieves and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation with a Hindered Aryl Bromide

Note: This reaction must be performed under a strict inert atmosphere (Argon or Nitrogen).

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), 6-Amino-2-ethylpyridazin-3(2H)-one (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add the XPhos Pd G3 precatalyst (2 mol %) and XPhos ligand (additional 2.2 mol %).

  • Seal the flask, then evacuate and backfill with argon (repeat this cycle 3 times).

  • Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.[6]

References

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. Available at: [Link]

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. PMC. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]

  • Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. PubMed. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. Available at: [Link]

  • Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. PMC. Available at: [Link]

  • Chemoselective Acylation of Nucleosides. PMC. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2. sciencedirect.com. Available at: [Link]

  • Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. ResearchGate. Available at: [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University. Available at: [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectroscopy Validation for 6-Amino-2-ethylpyridazin-3(2H)-one

In the landscape of pharmaceutical research and medicinal chemistry, the structural verification and absolute purity assessment of synthetic building blocks are non-negotiable standards. For 1 (CAS: 143128-76-1, MW: 139....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and medicinal chemistry, the structural verification and absolute purity assessment of synthetic building blocks are non-negotiable standards. For 1 (CAS: 143128-76-1, MW: 139.16 g/mol ), a versatile pyridazinone derivative, ensuring high fidelity in batch-to-batch consistency is paramount for downstream synthetic reproducibility.

This guide objectively compares the performance of High-Field Quantitative NMR (qNMR) against traditional chromatographic methods (HPLC-UV) and Benchtop NMR, providing a self-validating experimental protocol and supporting quantitative data.

Mechanistic Insights: Why qNMR is the Gold Standard

Traditional HPLC-UV relies on the relative UV absorbance of the analyte against a calibration curve of the same reference standard. This creates a circular dependency: how do you determine the absolute purity of the reference standard itself? Furthermore, HPLC-UV is blind to impurities that lack a chromophore ("UV-silent" impurities).

In contrast, qNMR operates on the quantum mechanical principle that the integrated area of an NMR resonance is2 contributing to that signal. This fundamental physics makes qNMR a 3 of measurement. By co-dissolving the analyte with a universally characterized, NIST-traceable internal standard (IS), we break the circular dependency and achieve absolute quantification without needing a pre-existing standard of 6-Amino-2-ethylpyridazin-3(2H)-one.

Method_Selection Goal Purity Assessment of 6-Amino-2-ethylpyridazin-3(2H)-one qNMR High-Field qNMR (Absolute Purity & Structure) Goal->qNMR Primary Ref. HPLC HPLC-UV (Impurity Profiling) Goal->HPLC High Throughput Benchtop Benchtop NMR (Routine Screening) Goal->Benchtop In-Process

Figure 1: Logical decision matrix for selecting analytical validation methods.

Comparative Performance Data

When validating a new batch of 6-Amino-2-ethylpyridazin-3(2H)-one, the choice of analytical platform dictates the confidence level of the result. Below is an objective comparison of the three primary alternatives.

Table 1: Comparative Performance of Analytical Methods

ParameterHigh-Field qNMR (400+ MHz)HPLC-UV (Diode Array)Benchtop NMR (80 MHz)
Method Classification Primary (Absolute)Secondary (Relative)Primary (Absolute)
Reference Standard Any NIST-traceable ISExact compound standardAny NIST-traceable IS
Accuracy (Purity) ± 0.5%± 1.0 - 2.0%± 2.0 - 5.0%
Structural Verification Unambiguous (with 2D NMR)None (Retention time only)Partial (Resolution limited)
Analysis Time ~15-20 mins~10-30 mins~5 mins
Sensitivity to Impurities High (Detects all H-containing)Low (Misses non-UV active)Moderate (Overlap issues)

Self-Validating qNMR Experimental Protocol

To ensure scientific integrity, a protocol must be self-validating—meaning the experiment contains internal checks that prove its own accuracy. The following step-by-step methodology is engineered for the absolute quantification of 6-Amino-2-ethylpyridazin-3(2H)-one.

Step 1: Internal Standard (IS) Selection & Causality

We select Dimethyl sulfone (DMSO2) as the internal standard.

  • Causality: DMSO2 presents a sharp 6H singlet at ~3.0 ppm in DMSO-d6. This region is completely isolated from the analyte's signals: the ethyl group (CH3 triplet at ~1.2 ppm, CH2 quartet at ~4.0 ppm) and the pyridazine ring protons (doublets at ~6.8 and ~7.2 ppm). This guarantees zero signal overlap, a fundamental requirement for4.

Step 2: Gravimetric Preparation
  • Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 6-Amino-2-ethylpyridazin-3(2H)-one into a static-free vial.

  • Accurately weigh ~5.0 mg of NIST-traceable Dimethyl sulfone (Purity: 99.9%).

  • Co-dissolve both in 0.6 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube.

Step 3: T1 Relaxation Check (Self-Validation)
  • Causality: Before the quantitative run, execute an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. To ensure >99.3% magnetization recovery (preventing integration truncation), the relaxation delay ( D1​ ) must be set to strictly >5×T1​ .

Step 4: Acquisition Parameters
  • Spectrometer: 400 MHz or 600 MHz.

  • Pulse Angle: 90° (zg pulse program) for maximum signal-to-noise.

  • Relaxation Delay ( D1​ ): 60 seconds (based on the T1​ check).

  • Number of Scans (NS): 16 to 64 (Ensure final SNR > 250:1 for integrated peaks).

Step 5: Processing & Integration

Following 5:

  • Zero-fill the FID to 256K points.

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Perform manual zero- and first-order phase correction.

  • Apply a 5th-order polynomial baseline correction.

  • Integrate the analyte C4-H doublet (~6.8 ppm) and the IS singlet (~3.0 ppm), ensuring the integration regions capture the entire peak base including 13C satellites.

qNMR_Workflow Start Sample & IS Weighing (Microbalance) Solvent Dissolution in DMSO-d6 Start->Solvent Acq NMR Acquisition (D1 > 5*T1, 90° Pulse) Solvent->Acq Process Processing (Zero-filling, Baseline Corr.) Acq->Process Calc Absolute Purity Calculation Process->Calc

Figure 2: Self-validating qNMR workflow for absolute purity determination.

Data Presentation & Purity Calculation

The absolute purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • I = Integral area

  • N = Number of protons ( Nx​=1 for C4-H; Nstd​=6 for DMSO2)

  • M = Molar mass ( Mx​=139.16 g/mol ; Mstd​=94.13 g/mol )

  • m = Gravimetric mass

  • Pstd​ = Purity of the internal standard (99.9%)

Table 2: Experimental Purity Determination of 6-Amino-2-ethylpyridazin-3(2H)-one (Lot #A2E-2026)

ReplicateAnalyte Mass ( mx​ )IS Mass ( mstd​ )Analyte Integral ( Ix​ )IS Integral ( Istd​ )Calculated Purity
110.125 mg5.012 mg1.0004.45099.5%
210.088 mg5.055 mg1.0004.46599.4%
310.150 mg5.008 mg1.0004.39299.4%

Result: The batch demonstrates a highly reproducible absolute purity of 99.43% ± 0.05% RSD, validating its suitability as a reference standard grade building block.

References

  • Purity by Absolute qNMR Instructions. acs.org.
  • 6-Amino-2-ethylpyridazin-3(2H)-one 143128-76-1 wiki. guidechem.com.
  • Quantitative NMR (qNMR)
  • A Guide to Quantit
  • Standard for Quantit

Sources

Comparative

FTIR spectral data comparison for 6-Amino-2-ethylpyridazin-3(2H)-one

FTIR Spectral Data Comparison: 6-Amino-2-ethylpyridazin-3(2H)-one vs. Structural Analogs As a Senior Application Scientist, identifying subtle structural modifications in heterocyclic scaffolds requires moving beyond sim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectral Data Comparison: 6-Amino-2-ethylpyridazin-3(2H)-one vs. Structural Analogs

As a Senior Application Scientist, identifying subtle structural modifications in heterocyclic scaffolds requires moving beyond simple peak-matching. The pyridazin-3(2H)-one system is a highly versatile "wonder nucleus" in medicinal chemistry[1]. When functionalized, such as in 6-Amino-2-ethylpyridazin-3(2H)-one, the molecule exhibits distinct vibrational characteristics driven by electronic and steric factors.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectral data of 6-Amino-2-ethylpyridazin-3(2H)-one against two primary alternatives: its non-alkylated parent (6-Aminopyridazin-3(2H)-one) and its methyl analog (6-Amino-2-methylpyridazin-3(2H)-one).

Mechanistic Principles of Spectral Differentiation

To accurately interpret the FTIR spectra of these compounds, we must understand the causality behind the vibrational shifts. The spectral differences are not random; they are governed by three primary physicochemical phenomena:

  • Disruption of Intermolecular Hydrogen Bonding: Unsubstituted pyridazin-3(2H)-ones possess a lactam N-H group that acts as a strong hydrogen bond donor to the C=O of adjacent molecules[2]. This intermolecular network weakens the C=O bond, lowering its stretching frequency. Alkylating the N2 position (with an ethyl or methyl group) eliminates this H-bond donor, increasing the C=O bond order and causing a distinct "blue shift" (higher wavenumber).

  • Inductive (+I) Effects: Alkyl groups are electron-donating. The ethyl group exerts a slightly stronger +I effect on the pyridazinone ring than a methyl group, subtly altering the electron density of the C=N and C=C ring vibrations.

  • Aliphatic Vibrational Modes: The transition from a methyl to an ethyl group introduces methylene (-CH₂-) symmetric and asymmetric stretches, fundamentally changing the topography of the aliphatic C-H stretching region (2800–3000 cm⁻¹).

G N2_Sub N2-Alkylation of Pyridazin-3(2H)-one Loss_HB Loss of Intermolecular Hydrogen Bonding N2_Sub->Loss_HB Inductive +I Inductive Effect (Ethyl > Methyl) N2_Sub->Inductive Steric Introduction of Aliphatic Chains N2_Sub->Steric CO_Shift C=O Blue Shift (~1640 to ~1665 cm⁻¹) Loss_HB->CO_Shift Increased C=O bond order NH_Loss Loss of Broad N-H Band (~3180 cm⁻¹) Loss_HB->NH_Loss Removal of lactam proton Ring_Shift C=N / C=C Shift (~1585 cm⁻¹) Inductive->Ring_Shift Electron density alteration CH_Bands Aliphatic C-H Stretches (2870 - 2975 cm⁻¹) Steric->CH_Bands -CH2- and -CH3 vibrations

Mechanistic pathway of FTIR spectral shifts induced by N2-alkylation in pyridazinones.

Self-Validating ATR-FTIR Protocol

Causality of Method Choice: Traditional KBr pellet transmission FTIR is highly discouraged for these compounds. KBr is hygroscopic; absorbed moisture creates a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹. These artifacts perfectly overlap with the critical -NH₂ stretch and the pyridazinone C=O stretch, leading to false interpretations. Attenuated Total Reflectance (ATR) eliminates matrix moisture interference.

To ensure the subtle spectral shifts (e.g., a 3 cm⁻¹ difference in C=O stretching) are genuine and not instrumental drift, this protocol incorporates a strict self-validating System Suitability Test (SST).

Step-by-Step Methodology:

  • System Suitability Test (SST): Before sample analysis, scan a traceable 1.5 mil polystyrene calibration film. Verify that the aromatic C-C stretch occurs precisely at 1601.2 cm⁻¹ (±1.0 cm⁻¹). Validation Check: If the peak drifts beyond this tolerance, the interferometer requires realignment.

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect an ambient air background using 64 co-added scans at a resolution of 4 cm⁻¹[3]. This high scan count ensures a superior signal-to-noise ratio necessary for resolving the aliphatic multiplet.

  • Sample Application: Deposit 2–3 mg of the crystalline 6-Amino-2-ethylpyridazin-3(2H)-one directly onto the ATR crystal.

  • Pressure Application: Lower the ATR anvil. Monitor the pressure gauge to ensure consistent contact area across all comparative samples, preventing pressure-induced peak broadening.

  • Data Acquisition & Processing: Acquire the spectrum (64 scans, 4 cm⁻¹). Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities match transmission spectra.

Comparative Spectral Data

The following table summarizes the quantitative FTIR data, highlighting the diagnostic bands used to differentiate 6-Amino-2-ethylpyridazin-3(2H)-one from its structural alternatives.

Functional Group / Mode6-Aminopyridazin-3(2H)-one (Unsubstituted)6-Amino-2-methylpyridazin-3(2H)-one6-Amino-2-ethylpyridazin-3(2H)-oneMechanistic Causality
Primary Amine (-NH₂) (Asym / Sym Stretch)~3450, 3310 cm⁻¹~3455, 3315 cm⁻¹~3455, 3315 cm⁻¹The 6-amino group is structurally isolated from N2; frequencies remain stable[4].
Lactam Ring (N-H) (Stretch)~3180 cm⁻¹ (Broad)Absent Absent N2 alkylation replaces the proton, eliminating the lactam N-H vibrational mode.
Aliphatic C-H (Stretch)Absent2950, 2860 cm⁻¹(Methyl -CH₃ only)2975, 2930, 2870 cm⁻¹(Ethyl -CH₃ and -CH₂-)The addition of the methylene (-CH₂-) group creates a distinct multiplet signature.
Carbonyl (C=O) (Stretch)~1640 cm⁻¹~1662 cm⁻¹~1665 cm⁻¹Loss of intermolecular H-bonding increases C=O bond order, causing a blue shift[2].
Ring Vibrations (C=N / C=C Stretches)1580, 1550 cm⁻¹1585, 1555 cm⁻¹1585, 1555 cm⁻¹The +I inductive effect of the alkyl groups slightly alters ring electron density.

Detailed Spectral Interpretation

The Carbonyl (C=O) Region: The most critical diagnostic feature is the C=O stretching frequency. In the unsubstituted 6-Aminopyridazin-3(2H)-one, the strong intermolecular hydrogen bonding network pulls the carbonyl absorption down to ~1640 cm⁻¹. In 6-Amino-2-ethylpyridazin-3(2H)-one, the ethyl group acts as a steric shield and removes the H-bond donor, forcing the C=O bond to act more like an isolated, conjugated ketone/amide. This results in a sharp, intense band at ~1665 cm⁻¹. The slight 3 cm⁻¹ difference between the methyl (~1662 cm⁻¹) and ethyl (~1665 cm⁻¹) derivatives is a direct result of the ethyl group's slightly larger steric bulk altering the crystal packing.

The Aliphatic (C-H) Region: Differentiating the ethyl derivative from the methyl alternative relies entirely on the region just below 3000 cm⁻¹. The methyl analog presents a simpler doublet corresponding to the asymmetric and symmetric stretches of the -CH₃ group. In contrast, 6-Amino-2-ethylpyridazin-3(2H)-one exhibits a more complex multiplet. The presence of the -CH₂- group introduces new vibrational modes at ~2930 cm⁻¹ (asymmetric) and ~2870 cm⁻¹ (symmetric), which overlap with the terminal -CH₃ stretches.

The Amine (-NH₂) Region: Primary amines on heterocyclic rings typically exhibit a distinct doublet due to asymmetric and symmetric stretching[4]. In all three compounds, these peaks appear sharply around 3455 cm⁻¹ and 3315 cm⁻¹. Because the 6-amino group is positioned far from the N2 alkylation site, its vibrational modes are highly conserved across all three analogs, serving as an excellent internal reference point for spectral normalization.

References

  • Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds. ResearchGate.
  • Exploring potential, synthetic methods and general chemistry of pyridazine and pyridazinone: A brief introduction. ResearchGate.
  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. National Institutes of Health (NIH).
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. National Institutes of Health (NIH).

Sources

Validation

Validating the Biological Activity of 6-Amino-2-ethylpyridazin-3(2H)-one in Cell Lines: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Phosphodiesterase (PDE) Inhibition, Cellular Assay Validation Executive Summary In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Phosphodiesterase (PDE) Inhibition, Cellular Assay Validation

Executive Summary

In medicinal chemistry, the pyridazin-3(2H)-one ring is a highly privileged pharmacophore, serving as the structural backbone for numerous cardiovascular and anti-inflammatory agents[1]. 6-Amino-2-ethylpyridazin-3(2H)-one (CAS: 143128-76-1) is a low-molecular-weight (139.16 g/mol ) synthetic derivative that functions as an ideal starting scaffold for Fragment-Based Drug Discovery (FBDD)[2].

Unlike fully optimized clinical drugs, this compound provides researchers with a synthetically tractable core—featuring a versatile amino group at the 6-position—to systematically build and validate novel Phosphodiesterase (PDE) inhibitors. This guide objectively compares 6-Amino-2-ethylpyridazin-3(2H)-one against established pyridazinone-derived inhibitors (Milrinone and Zardaverine) and outlines self-validating experimental protocols to quantify its biological activity in cell lines.

Mechanistic Rationale: The Pyridazin-3(2H)-one Pharmacophore

The primary biological targets for pyridazinone derivatives are the PDE3 and PDE4 enzyme families. These enzymes regulate the intracellular concentrations of cyclic adenosine monophosphate (cAMP). The pyridazinone core mimics the pyrimidine ring of cAMP, allowing it to competitively bind to the catalytic pocket of the PDE enzyme[3].

Inhibition of PDE3/4 prevents the hydrolysis of cAMP into inactive 5'-AMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to induce smooth muscle vasodilation, positive inotropy in cardiac tissues, and broad anti-inflammatory effects[3][4].

G ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Synthesizes PDE PDE3 / PDE4 cAMP->PDE Hydrolyzed by PKA Protein Kinase A (Activated) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Effect Vasodilation & Anti-inflammatory PKA->Effect Phosphorylation Inhibitor Pyridazinone Scaffold (e.g., 6-Amino-2-ethyl...) Inhibitor->PDE Competitively Inhibits

Mechanism of pyridazinone-mediated PDE inhibition and subsequent cAMP pathway activation.

Comparative Performance Analysis: Scaffold vs. Optimized Alternatives

When evaluating 6-Amino-2-ethylpyridazin-3(2H)-one in biological assays, it must be benchmarked against highly optimized reference compounds. As a fragment, its inherent binding affinity will be lower (typically in the micromolar range) compared to nanomolar clinical drugs. However, its high Ligand Efficiency (LE) and low heavy atom count (10 atoms) make it superior for structural biology studies (e.g., X-ray crystallography soaking) to map novel allosteric or catalytic interactions[2].

Quantitative Comparison Table
CompoundStructural RolePrimary TargetMW ( g/mol )Typical IC50 (PDE3)Clinical / Research Status
6-Amino-2-ethylpyridazin-3(2H)-one FBDD ScaffoldPDE (Baseline)139.16>10 µM (Fragment baseline)Early-stage building block[2]
Zardaverine Dual InhibitorPDE3 & PDE4262.260.58 µMPreclinical / Research[5][6]
Milrinone Selective InhibitorPDE3211.22~50 nMClinical (Heart Failure)[3][4]

Causality in Compound Selection: Why assay a low-affinity fragment like 6-Amino-2-ethylpyridazin-3(2H)-one? Fully optimized drugs like Milrinone often exhibit dose-limiting hypotension or arrhythmogenic effects[3]. By reverting to a minimal functional pharmacophore, medicinal chemists can utilize functionalization at the 6-amino position to engineer next-generation inhibitors that bypass these adverse clinical profiles.

Self-Validating Experimental Workflows

To accurately validate the biological activity of this compound and its subsequent derivatives, researchers must employ a two-tiered validation system: an isolated enzymatic assay to confirm direct target engagement, followed by a cell-based assay to confirm membrane permeability and physiological response.

Protocol 1: TR-FRET Enzymatic PDE Inhibition Assay

Objective: Determine the baseline IC50 of the compound against isolated PDE3/PDE4 enzymes. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required over standard colorimetric assays. Low-molecular-weight heterocyclic fragments often exhibit auto-fluorescence or aggregate-based quenching. TR-FRET's delayed emission reading eliminates this false-positive interference.

  • Reagent Preparation: Prepare 6-Amino-2-ethylpyridazin-3(2H)-one in a 10-point dose-response curve (ranging from 1 mM down to 100 nM) in assay buffer containing 1% DMSO.

  • Enzyme Incubation: Add 10 µL of the compound to a 384-well plate containing 10 µL of recombinant human PDE3A or PDE4B. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of fluorescently labeled cAMP substrate. Incubate for 1 hour.

  • Detection: Add the TR-FRET termination buffer containing the binding fluorophore. Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation Check: The assay is only valid if the Milrinone positive control yields an IC50 between 30–70 nM.

Protocol 2: Cell-Based cAMP Accumulation Assay

Objective: Validate that the compound successfully permeates the cell membrane and inhibits intracellular PDEs in a living system. Causality: Because basal cAMP levels in resting cells are often too low to detect meaningful PDE inhibition, the protocol utilizes Forskolin (an adenylyl cyclase activator) to artificially stimulate cAMP production[5]. This widens the assay window, allowing the inhibitory effect of the pyridazinone to be clearly quantified.

Workflow Step1 1. Cell Seeding (HUVEC or Macrophages) Step2 2. Compound Treatment (6-AEP Fragment vs. Milrinone) Step1->Step2 Step3 3. Forskolin Stimulation (Induce basal cAMP production) Step2->Step3 Step4 4. Cell Lysis & cAMP Extraction Step3->Step4 Step5 5. TR-FRET / ELISA Detection (Quantify intracellular cAMP) Step4->Step5 Step6 6. Data Normalization (Calculate EC50 values) Step5->Step6

Step-by-step workflow for the cell-based cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) or a macrophage cell line (e.g., RAW 264.7) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Starvation: Replace complete media with serum-free media for 4 hours to reduce background kinase activity.

  • Compound Treatment: Treat cells with the 6-Amino-2-ethylpyridazin-3(2H)-one dose-response series. Include Zardaverine (1 µM) as a positive control for dual PDE3/4 inhibition[5]. Incubate for 30 minutes.

  • Stimulation: Add Forskolin (10 µM final concentration) to all wells for exactly 15 minutes to stimulate adenylyl cyclase.

  • Lysis & Detection: Aspirate media, add lysis buffer, and transfer lysates to a cAMP detection plate (ELISA or TR-FRET).

  • Data Analysis: Normalize data against the Forskolin-only control (set as 100% baseline cAMP). An active PDE inhibitor will show a dose-dependent increase in cAMP levels above the Forskolin baseline.

References

  • Guidechem. "6-Amino-2-ethylpyridazin-3(2H)-one 143128-76-1 wiki". Guidechem.
  • PMC. "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer". National Institutes of Health.
  • PubMed. "Zardaverine as a selective inhibitor of phosphodiesterase isozymes". National Institutes of Health.
  • OpenAnesthesia. "Milrinone". OpenAnesthesia.
  • Wikipedia. "PDE3 inhibitor". Wikipedia.
  • PLoS One. "Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition". PLoS.

Sources

Safety & Regulatory Compliance

Safety

6-Amino-2-ethylpyridazin-3(2H)-one proper disposal procedures

Operational Guide & Disposal Protocols for 6-Amino-2-ethylpyridazin-3(2H)-one As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for 6-Amino-2-ethylpyridazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & Disposal Protocols for 6-Amino-2-ethylpyridazin-3(2H)-one

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for 6-Amino-2-ethylpyridazin-3(2H)-one. Widely utilized in medicinal chemistry and drug discovery as a synthetic pyridazinone derivative[1], this compound requires stringent handling and disposal protocols due to its nitrogen-rich heterocyclic structure. This guide synthesizes technical accuracy with field-proven insights to ensure environmental compliance, operational efficiency, and laboratory safety.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of a compound is the foundational step in designing a self-validating safety system. 6-Amino-2-ethylpyridazin-3(2H)-one is a stable but reactive heterocycle[2].

Table 1: Physicochemical Properties of 6-Amino-2-ethylpyridazin-3(2H)-one

PropertyValue
CAS Registry Number 143128-76-1
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Topological Polar Surface Area 58.7 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Primary Application Medicinal chemistry, drug discovery research

Data sourced from Guidechem chemical properties database[2].

Causality Insight: The core hazard of this compound during disposal lies in its pyridazinone ring. When subjected to uncontrolled combustion or environmental degradation, nitrogen-containing heterocycles can evolve highly toxic nitrogen oxides (NOx)[3]. Therefore, standard drain disposal or low-temperature burning is strictly prohibited. High-temperature incineration is required to ensure complete ring cleavage and prevent atmospheric pollution[3].

Operational Handling & Safety Protocols

To ensure trustworthiness and self-validation, all handling must occur within a controlled environment. Standard operating procedures must minimize aerosolization and dermal contact[4].

Step-by-Step Handling Methodology:

  • Preparation & PPE: Don standard laboratory personal protective equipment (PPE), including a chemically resistant lab coat, nitrile gloves (double-gloving is recommended for concentrated stock solutions), and safety goggles. If handling bulk powders where aerosolization is a risk, an N95 or P100 particulate respirator is required.

  • Environmental Control: Perform all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of airborne particulates.

  • Static Control: Because fine organic powders can form combustible dust clouds, ensure spatulas and weighing boats are anti-static.

  • Decontamination: After transfer, wipe down the analytical balance and surrounding surfaces with a solvent appropriate for polar organics (e.g., 70% ethanol or isopropanol), routing the used wipes to solid hazardous waste.

HandlingWorkflow Start Initiate Handling PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE FumeHood Transfer to Fume Hood PPE->FumeHood Spill Spill Occurs? FumeHood->Spill CleanUp Sweep & Contain (No Dust) Spill->CleanUp Yes Proceed Execute Experiment Spill->Proceed No Waste Route to Hazardous Waste CleanUp->Waste Proceed->Waste

Workflow for safe handling and immediate spill response for pyridazinone derivatives.

Comprehensive Disposal Procedures

The disposal of 6-Amino-2-ethylpyridazin-3(2H)-one must follow strict hazardous waste protocols governed by environmental protection agencies for organic nitrogenous waste[4].

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation: Collect all unconsumed solid chemical, contaminated weighing paper, and cleanup materials in a clearly labeled, sealable High-Density Polyethylene (HDPE) container. Label as "Hazardous Solid Waste - Toxic Organics (Nitrogen Heterocycles)."

  • Liquid Waste Segregation: Aqueous and organic solutions containing the compound must be collected in compatible, vented waste carboys. Do not mix with strong oxidizing waste, as this can trigger exothermic reactions.

  • Spill Cleanup Protocol: In the event of a spill, do not use water initially, as this may spread the contaminant. Use a dedicated chemical spill kit. Sweep up the solid gently to avoid dust generation, or use an inert absorbent pad for liquid spills[4]. Place all recovered material into the solid waste container.

  • High-Temperature Incineration: Route the sealed containers to an approved environmental management facility. The ultimate disposal method is high-temperature incineration (>1000°C) equipped with an alkaline flue gas scrubber.

Causality Insight: Why is high-temperature incineration mandated? The thermal decomposition of five- and six-membered nitrogen-containing heterocycles requires immense activation energy to break the stable heteroaromatic bonds[3]. Standard incineration temperatures may only partially oxidize the compound, releasing harmful NO and NO2 (NOx) gases[3]. High-temperature incineration ensures complete conversion to elemental nitrogen and carbon dioxide, while the alkaline scrubber neutralizes any residual acidic NOx emissions.

DisposalPathway Waste Solid/Liquid Waste 6-Amino-2-ethylpyridazin-3(2H)-one Collection Sealed HDPE Container (Secondary Containment) Waste->Collection Incinerator High-Temp Incinerator (>1000°C) Collection->Incinerator Combustion Ring Cleavage & NOx Generation Incinerator->Combustion Scrubber Alkaline Flue Gas Scrubber (NOx Neutralization) Combustion->Scrubber Release Safe Environmental Release (N2, CO2, H2O) Scrubber->Release

Disposal pathway highlighting high-temperature incineration and NOx scrubbing.

Self-Validating Safety Systems

A protocol is only as reliable as its verification mechanism. To build a self-validating safety culture, implement the following checks:

  • Mass Balance Tracking: Maintain a strict log of the compound's mass. The amount weighed minus the amount used must equal the amount routed to the waste container. Discrepancies indicate potential undocumented spills, aerosol loss, or improper disposal.

  • Secondary Containment Audits: Store all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume. Inspect these trays weekly for micro-leaks or chemical incompatibility signs (e.g., bulging containers).

References

  • The Journal of Physical Chemistry A. "Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals." ACS Publications. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.